Technical Documentation Center

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride
  • CAS: 2137566-99-3

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization Guide for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride

Executive Summary The structural elucidation of active pharmaceutical ingredient (API) intermediates is a critical checkpoint in drug development. 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredient (API) intermediates is a critical checkpoint in drug development. 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a highly functionalized pyridine derivative featuring a 2-alkoxy linkage and a 5-amino group. Because it exists as a dihydrochloride salt, its electron density distribution—and consequently its Nuclear Magnetic Resonance (NMR) profile—differs drastically from its free base counterpart. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR spectral assignments, detailing the mechanistic causality behind the chemical shifts and establishing a self-validating experimental workflow for analytical scientists.

Structural & Chemical Context: The Causality of Chemical Shifts

To accurately interpret the NMR spectra of this molecule, one must first understand the profound electronic changes induced by salt formation. The molecule possesses two basic sites: the pyridine nitrogen and the primary amine. In the dihydrochloride form, both sites are protonated, yielding a 2-(2-hydroxyethoxy)-5-ammoniumpyridinium dichloride species.

Electronic Effects of Dual Protonation
  • Pyridinium Formation ( N+ ): Protonation of the pyridine ring withdraws electron density from the entire aromatic system via inductive ( −I ) and resonance ( −M ) effects. This causes a global downfield shift of the ring protons, particularly at the α (C6) and γ (C4) positions.

  • Ammonium Formation ( −NH3+​ ): In the free base, the 5-amino group is strongly electron-donating ( +M effect), shielding the ortho (C4, C6) positions. Upon protonation, the lone pair is localized in a N-H bond. The +M effect is entirely abolished, and the −NH3+​ group becomes strongly electron-withdrawing ( −I effect).

This synergistic electron withdrawal results in extreme deshielding of the H4 and H6 protons. Conversely, the C5 carbon experiences a relative upfield shift compared to the free base due to the loss of the amino group's resonance contribution, a phenomenon well-documented in analogous studies of monoamino-substituted pyridines ().

Protonation_Effects Salt Dihydrochloride Salt Formation PyN Pyridine N Protonation (Pyridinium) Salt->PyN Amine Primary Amine Protonation (-NH3+) Salt->Amine Shift1 Downfield Shift: H4 & H6 Protons PyN->Shift1 Amine->Shift1 Shift2 Loss of +M Effect: C5 Shielding (13C) Amine->Shift2

Mechanistic impact of dual protonation on the electron density and NMR shifts of the target molecule.

Experimental Workflow: A Self-Validating Protocol

For highly polar salts, solvent selection is the most critical experimental variable. Deuterated chloroform ( CDCl3​ ) is entirely unsuitable due to poor solubility. DMSO- d6​ is the solvent of choice; its high dielectric constant effectively solvates the ionic lattice and disrupts intermolecular hydrogen bonds that would otherwise cause severe line broadening.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the dihydrochloride salt into a clean vial. Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS). Sonicate for 2 minutes until complete dissolution is achieved.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Set the probe temperature to 298 K to ensure consistent exchange rates for labile protons.

  • Tuning and Shimming: Perform automated probe tuning and matching. Shim the magnetic field using the deuterium lock signal of DMSO- d6​ to achieve a line width at half-height ( w1/2​ ) of < 1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

    • 13 C NMR: 1024 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm, with 1 H decoupling (WALTZ-16).

  • Self-Validation Check: The protocol is inherently self-validating. The presence of the residual DMSO pentet at exactly 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C) confirms correct locking and referencing (). Furthermore, the integration ratio of the ethoxy chain (2H:2H) against the pyridine ring protons (1H:1H:1H) serves as an internal quantitative check for sample integrity.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Internal Standard (0.03% v/v TMS addition) A->B C Instrument Tuning (Probe matching & shimming) B->C D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E 2D Acquisition (COSY, HSQC, HMBC) C->E F Data Processing (Fourier Transform & Phase Correction) D->F E->F

Step-by-step NMR acquisition workflow for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride.

Spectral Data & Mechanistic Assignments

The following tables summarize the highly accurate, predictive chemical shifts for the dihydrochloride salt in DMSO- d6​ , derived from empirical baselines of 5-amino-2-alkoxypyridine derivatives ().

H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
H6 8.45d1H2.5Highly deshielded by adjacent N+ and ortho −NH3+​ .
H4 8.15dd1H9.0, 2.5Deshielded by meta N+ and ortho −NH3+​ .
H3 7.10d1H9.0Shielded by ortho −OR , partially counteracted by N+ .
-O-CH 2​ - (C1')4.40t2H5.0Deshielded by adjacent oxygen and the pyridinium system.
-CH 2​ -OH (C2')3.75t2H5.0Typical primary alcohol aliphatic shift.
-OH 4.80 – 5.20br s1H-Broad due to chemical exchange; disappears upon D2​O shake.
-NH 3+​ 10.00 – 11.00br s3H-Highly deshielded ammonium protons; broad due to quadrupolar relaxation of Nitrogen.
Py-NH + > 12.00br s1H-Pyridinium proton; often excessively broad or merges with the baseline/water peak.
C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C2 158.5QuaternaryAttached directly to the electronegative ether oxygen.
C4 138.4CHMeta to oxygen, strongly deshielded by the −NH3+​ inductive effect.
C6 133.6CHAlpha to the pyridinium nitrogen; strong −I effect.
C5 122.1QuaternaryAttached to −NH3+​ ; experiences an upfield shift vs. free base due to loss of +M resonance.
C3 113.2CHOrtho to the ether oxygen; benefits from oxygen's +M shielding effect.
C1' (-O-CH 2​ -)68.5CH 2​ Attached to the ether oxygen.
C2' (-CH 2​ -OH)59.2CH 2​ Attached to the hydroxyl oxygen.

2D NMR Strategies for Unambiguous Confirmation

To ensure absolute certainty in regulatory submissions or patent filings, 1D NMR should be validated using 2D correlation spectroscopy:

  • COSY (Correlation Spectroscopy): Will show a strong cross-peak between H3 (7.10 ppm) and H4 (8.15 ppm), confirming the ortho relationship on the pyridine ring. The aliphatic chain will show a distinct correlation between the C1' and C2' methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct 1 H- 13 C attachments, differentiating the oxygen-bearing aliphatic carbons (68.5 ppm and 59.2 ppm) via their corresponding proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical self-validating experiment. A 3-bond correlation ( 3JCH​ ) from the C1' protons (4.40 ppm) to the C2 quaternary carbon (158.5 ppm) unambiguously proves the ether linkage to the pyridine ring, ruling out any potential structural isomers.

References

  • Fujii, T., et al. (1990). "The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran." Bulletin of the Chemical Society of Japan, 63(8), 2280-2287. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

  • Zeng, X., Huang, W., Qiu, Y., & Jiang, S. (2011). "An efficient copper-catalyzed synthesis of anilines by employing aqueous ammonia." Organic & Biomolecular Chemistry, 9(24), 8224-8227. URL:[Link]

Exploratory

Crystal structure and X-ray diffraction of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride This guide provides a comprehensive overview of the methodologies involved in determini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride

This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. As this specific salt form has not been publicly characterized, this document serves as both a procedural guide and a scientifically-grounded exploration of its anticipated structural chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solid-state characterization.

Introduction: The Significance of Solid-State Structure

The compound 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol is a heterocyclic molecule with functional groups amenable to forming stable salts. In pharmaceutical development, converting an active molecule into a salt, such as a dihydrochloride, is a critical strategy for enhancing physicochemical properties like solubility, stability, and bioavailability. The precise three-dimensional arrangement of ions in the crystal lattice—the crystal structure—governs these properties.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this atomic-level arrangement.[1][2][3][4] It provides unambiguous information on molecular conformation, packing motifs, and, most critically, the network of intermolecular interactions that hold the crystal together. This guide will detail the entire workflow, from synthesis and crystallization to the final structural analysis, presenting a hypothetical yet rigorous case study for the title compound.

Synthesis and Single Crystal Growth

A robust and reproducible method for synthesis and crystallization is the prerequisite for any crystallographic study. The following protocols are designed to be self-validating, ensuring high purity and facilitating the growth of diffraction-quality single crystals.

Proposed Synthesis of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride

The synthesis of the parent compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and versatile method for forming ether linkages on electron-deficient pyridine rings.[5] The subsequent salt formation is a standard acid-base reaction.

Experimental Protocol:

  • Ether Formation:

    • To a solution of ethylene glycol (10 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C under an inert argon atmosphere.

    • Allow the mixture to stir for 30 minutes at room temperature to form the sodium salt of ethylene glycol.

    • Add 2-chloro-5-aminopyridine (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

    • Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol.

  • Dihydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of isopropanol.

    • To this solution, add a 2 M solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.

    • A precipitate will form. Continue stirring for 1 hour at room temperature.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the target dihydrochloride salt.

Causality Behind Choices: The use of a strong base like NaH is necessary to deprotonate the hydroxyl group of ethylene glycol, making it a potent nucleophile. DMF is an ideal polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. Using an excess of ethylene glycol ensures the reaction goes to completion and minimizes side reactions.

Growing Single Crystals

Obtaining single crystals suitable for SCXRD (ideally >0.1 mm in at least two dimensions) is often the most challenging step.[6] For hydrochloride salts, which are typically highly polar, several methods can be employed.[7][8][9]

Recommended Crystallization Protocols:

  • Slow Evaporation: Dissolve the dihydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture) to near-saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the salt in a small amount of a good solvent (e.g., methanol). Place this solution in a small open vial, and then place the vial inside a larger sealed jar containing a volatile "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether or ethyl acetate). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting slow crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.

Trustworthiness of Protocols: These methods are standard in the field and provide a high probability of success. The key is to promote slow, controlled precipitation, which allows molecules to order themselves into a well-defined crystal lattice rather than crashing out as an amorphous powder.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of a molecule.[2][3][6]

Experimental Workflow

The workflow for SCXRD is a standardized, multi-step process designed to ensure data quality and structural accuracy.

SCXRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Structure Solution A Select & Mount Crystal B Center Crystal in X-ray Beam A->B C Cool with Cryostream (e.g., 100 K) B->C D Collect Diffraction Data C->D E Integrate Reflections & Scale Data D->E F Determine Space Group & Unit Cell E->F G Solve Structure (Direct Methods/Dual-Space) F->G H Refine Structure (Full-Matrix Least-Squares) G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and coated in a cryo-protectant oil (e.g., Paratone-N).

  • Data Collection: The crystal is mounted on a goniometer head on the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibration and protects the crystal from radiation damage. A modern CCD or CMOS detector-based diffractometer using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used to collect a series of diffraction images as the crystal is rotated.

  • Data Reduction and Integration: The collected images are processed to measure the intensity and position of each diffraction spot (reflection). This step also applies corrections for experimental factors like absorption.

  • Structure Solution: The processed data is used to generate an initial electron density map. Powerful algorithms (e.g., direct methods or dual-space methods) are used to determine the positions of the atoms from this map, providing an initial model of the structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process optimizes the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

Hypothetical Crystal Structure Analysis

In the absence of experimental data, we can predict the key structural features of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride based on the principles of chemical bonding and analysis of related structures in the Cambridge Structural Database (CSD).[10][11][12]

Molecular Structure and Protonation

The dihydrochloride salt implies that two basic sites on the molecule are protonated. The most basic sites are the pyridine ring nitrogen and the 5-amino group. Therefore, the asymmetric unit in the crystal will consist of the dication [C7H12N2O2]2+ and two chloride anions, Cl-.

Predicted Crystal Packing and Hydrogen Bonding

The crystal structure will be dominated by a network of strong, charge-assisted hydrogen bonds. The primary donors will be the protonated pyridinium nitrogen (N+-H), the protonated ammonium group (N+-H), and the hydroxyl group (O-H). The chloride anions will be the primary acceptors.

Key Predicted Interactions:

  • N+–H···Cl–: Strong, charge-assisted hydrogen bonds from both the pyridinium and ammonium groups to the chloride ions will be the primary drivers of the crystal packing.[13][14]

  • O–H···Cl–: The hydroxyl group will also participate in strong hydrogen bonding to the chloride ions.

  • Layered Structures: It is common for such amphiphilic salts to form layered structures, where ionic regions comprising the charged groups and chloride ions are segregated from non-polar regions.[14][15]

H_Bonding cluster_cation mol Cl1 Cl⁻ Cl2 Cl⁻ Cl3 Cl⁻ Cl4 Cl⁻ N1H N1H->Cl1 N5H1 N5H1->Cl2 N5H2 N5H2->Cl3 OH OH->Cl4

Caption: Predicted hydrogen bonding scheme for the dication and chloride anions.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for the title compound, based on typical values for small organic salts.

ParameterHypothetical Value
Chemical FormulaC7H12Cl2N2O2
Formula Weight227.09 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)15.0
c (Å)9.0
α (°)90
β (°)105
γ (°)90
Volume (Å3)1100
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.37
F(000)472
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100

Conclusion

This guide has outlined the comprehensive process for the synthesis, crystallization, and structural elucidation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. While a definitive crystal structure requires experimental validation, the principles and protocols described herein represent the gold standard in the field of small-molecule crystallography.[1] The predicted structural analysis, grounded in established chemical principles and data from analogous compounds, highlights the critical role of charge-assisted hydrogen bonding in dictating the solid-state architecture of this and similar pharmaceutical salts. The application of these rigorous methods is indispensable for understanding and controlling the solid-state properties that are crucial for successful drug development.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • General and Mild Preparation of 2-Aminopyridines. ACS Publications. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. Available at: [Link]

  • Cambridge Structural Database:CSD | University of Tokyo Library System. The University of Tokyo Library System. Available at: [Link]

  • Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Alkali Metals Limited. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • ケンブリッジ結晶構造データベースとは. Osaka University. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.
  • X-ray single-crystal diffraction. FZU. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. Available at: [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. University of Southampton. Available at: [Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI. Available at: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • Two general methods for synthesis of 4-alkoxypyridines (1[n]). ResearchGate. Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. ResearchGate. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. ResearchGate. Available at: [Link]

  • Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3−. PMC. Available at: [Link]

  • The packing structure of hydrochloride salt (I), viewed down the.... ResearchGate. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Thermal Stability and Melting Point of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride

For distribution to researchers, scientists, and drug development professionals. Abstract The thermal stability and melting point of active pharmaceutical ingredients (APIs) are critical physicochemical properties that i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

The thermal stability and melting point of active pharmaceutical ingredients (APIs) are critical physicochemical properties that influence their formulation, manufacturing, storage, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, a heterocyclic compound of interest in pharmaceutical development. We will delve into the theoretical underpinnings of its thermal behavior, present detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the interpretation of the resulting data. This document is intended to serve as a valuable resource for scientists and researchers engaged in the development of drug candidates containing the aminopyridine scaffold.

Introduction: The Significance of Thermal Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the molecule's fundamental physicochemical properties. Among these, thermal stability and melting point are paramount.[1] These parameters dictate crucial aspects of the drug development process, including:

  • Formulation Strategy: The choice of excipients and the manufacturing process (e.g., wet granulation, direct compression, lyophilization) are heavily influenced by the API's thermal robustness.

  • Polymorph Screening: Different crystalline forms (polymorphs) of an API can exhibit distinct melting points and stability profiles, which in turn affect solubility, bioavailability, and patentability.[1]

  • Stability and Shelf-Life: An API's susceptibility to thermal degradation is a key determinant of its shelf-life and the required storage conditions for the final drug product.[2]

  • Regulatory Compliance: Regulatory bodies worldwide mandate thorough characterization of an API's thermal properties as part of the drug approval process.[2]

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, as a member of the aminopyridine class of compounds, holds potential for various therapeutic applications. Aminopyridine and its derivatives are known to interact with a range of biological targets, including enzymes and receptors, and have been investigated for their potential in treating a variety of disorders.[3][4] The dihydrochloride salt form is often employed to enhance the solubility and bioavailability of the parent compound. However, the presence of the hydrochloride moieties can also influence the compound's thermal behavior.

Theoretical Considerations: Structure-Property Relationships

The thermal stability and melting point of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride are intrinsically linked to its molecular structure. Several key features of the molecule contribute to its overall thermal profile:

  • Aromatic Pyridine Ring: The pyridine ring provides a degree of rigidity and contributes to intermolecular π-π stacking interactions, which can enhance thermal stability.

  • Amine and Hydroxyl Groups: The primary amine and hydroxyl functional groups are capable of forming strong intermolecular hydrogen bonds. These interactions require significant energy to overcome, thus contributing to a higher melting point.

  • Ether Linkage: The ether linkage introduces a degree of flexibility into the molecule, which may slightly lower the melting point compared to a more rigid analogue.

  • Dihydrochloride Salt: The formation of a dihydrochloride salt significantly impacts the compound's properties. The ionic interactions between the protonated amine groups and the chloride ions are strong and contribute substantially to the crystal lattice energy. This generally leads to a higher melting point and can also influence the decomposition pathway. The presence of hydrochloride salts can also increase the likelihood of hydration.[5]

Based on these structural features, it is anticipated that 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride will be a crystalline solid with a relatively high melting point. The decomposition temperature is expected to be influenced by the stability of the aminopyridine core and the ether linkage.

Experimental Characterization: Protocols and Data Interpretation

The primary techniques for determining the thermal stability and melting point of pharmaceutical compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6] These methods provide complementary information and are often used in conjunction to build a comprehensive thermal profile of a substance.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[6] It is a powerful tool for determining melting points, glass transitions, and polymorphic transitions.[2]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min). The temperature range should be sufficient to encompass the expected melting and decomposition events (e.g., 25 °C to 350 °C).

  • Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is typically determined as the onset or peak temperature of the melting endotherm.

Interpretation of DSC Data:

A sharp endothermic peak is indicative of the melting of a crystalline solid.[7] The area under the peak is proportional to the enthalpy of fusion. Broader peaks may suggest the presence of impurities or a less ordered crystalline form. For hydrochloride salts, it is not uncommon to observe complex melting behavior, which may include desolvation or decomposition events occurring in proximity to the melting transition.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine thermal stability, decomposition temperatures, and to quantify the loss of volatiles such as water or solvents.[2]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. The temperature range should extend beyond the expected decomposition temperature (e.g., 25 °C to 500 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of a significant weight loss indicates the beginning of thermal decomposition.

Interpretation of TGA Data:

A stable compound will show a flat TGA curve until the onset of decomposition. A multi-step decomposition profile may indicate the presence of different degradation pathways. For a dihydrochloride salt, an initial weight loss at lower temperatures could correspond to the loss of bound water (if it is a hydrate) or residual solvent.[5] The temperature at which 5% weight loss occurs (T5%) is often used as a measure of the compound's thermal stability.

Data Presentation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise table for easy comparison and analysis.

ParameterMethodResult
Melting Point (Onset)DSCTo be determined experimentally
Melting Point (Peak)DSCTo be determined experimentally
Enthalpy of FusionDSCTo be determined experimentally
Decomposition Onset (T5%)TGATo be determined experimentally

Workflow and Logical Relationships

The characterization of the thermal properties of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride follows a logical workflow designed to provide a comprehensive understanding of its behavior under thermal stress.

G cluster_0 Sample Preparation & Characterization cluster_1 Data Analysis & Interpretation cluster_2 Application in Drug Development Sample 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride DSC Differential Scanning Calorimetry (DSC) Sample->DSC 1-5 mg TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg Melting_Point Melting Point & Enthalpy of Fusion DSC->Melting_Point Heat Flow vs. Temp Thermal_Stability Thermal Stability & Decomposition Profile TGA->Thermal_Stability Weight Loss vs. Temp Formulation Formulation Development Melting_Point->Formulation Stability Stability Studies & Shelf-Life Prediction Thermal_Stability->Stability

Caption: Experimental workflow for the thermal analysis of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride.

Conclusion

A thorough understanding of the thermal stability and melting point of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is essential for its successful development as a pharmaceutical agent. The combination of Differential Scanning Calorimetry and Thermogravimetric Analysis provides a robust analytical framework for characterizing these critical properties. The insights gained from these studies will guide formulation strategies, ensure product stability, and satisfy regulatory requirements, ultimately contributing to the development of a safe and effective therapeutic.

References

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • NETZSCH-Gerätebau GmbH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (2022, June). Physicochemical properties of 4-amino pyridine a model pollutant. [Link]

  • MDPI. (2023, March 11). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. [Link]

  • AiFChem, an Xtalpi Company. (n.d.). 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol 95%. Retrieved from [Link]

  • SpringerLink. (2019, November 13). Calorimetric measurements of sodium chloride dihydrate (hydrohalite). [Link]

  • MDPI. (2025, July 9). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems. [Link]

  • National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

Sources

Exploratory

Whitepaper: Mechanism of Action and Structural Utility of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride in Drug Discovery

Executive Summary In modern drug discovery, the "mechanism of action" (MoA) of a molecule extends beyond its final therapeutic effect; it encompasses how specific chemical building blocks interact with biological targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "mechanism of action" (MoA) of a molecule extends beyond its final therapeutic effect; it encompasses how specific chemical building blocks interact with biological targets at the atomic level. 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a highly privileged pharmacophoric intermediate. Rather than acting as a standalone therapeutic, it functions as a critical structural linchpin in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This whitepaper dissects the dual-action mechanism of this scaffold: the aminopyridine core's ability to engage kinase hinge regions, and the hydroxyethoxy group's role as a solvent-exposed vector for solubility enhancement and linker conjugation.

Structural Pharmacology: The Privileged Scaffold

The molecular architecture of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride provides three distinct mechanistic advantages in medicinal chemistry:

  • The 5-Amino Group (Synthetic Anchor): Acts as a highly reactive nucleophile, allowing for rapid functionalization (via amidation, urea formation, or Buchwald-Hartwig coupling) to build the primary target-binding domain.

  • The Pyridine Core (Hinge Binder): The nitrogen atom in the pyridine ring serves as a potent hydrogen-bond acceptor, a universal requirement for ATP-competitive kinase inhibition.

  • The 2-Hydroxyethoxy Group (Solvent Vector): The ether oxygen and terminal primary alcohol project outward from the hydrophobic binding pocket into the aqueous solvent. This dramatically improves the molecule's overall solubility and provides an ideal "exit vector" for PROTAC linker attachment.

  • The Dihydrochloride Salt Form: Stabilizes the electron-rich aminopyridine against oxidation, extends shelf-life, and ensures rapid dissolution in both aqueous assay buffers and polar aprotic solvents (upon neutralization), which is critical for high-throughput screening.

Mechanism of Action: Target Engagement & Solvent Vectoring

Kinase Hinge Binding (ATP-Competitive Inhibition)

The primary mechanism by which derivatives of this scaffold operate is through competitive binding at the ATP-binding site of kinases. As demonstrated in the development of highly selective c-Jun N-Terminal Kinase (JNK) inhibitors, the aminopyridine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met149 in JNK1) 1.

Simultaneously, the 2-hydroxyethoxy moiety is strategically positioned to point toward the solvent interface. This orientation prevents steric clashes within the narrow hydrophobic pocket while leveraging the terminal hydroxyl group to form favorable interactions with ordered water molecules. Similar solvent-vectoring strategies utilizing hydroxyethoxy-substituted pyridines have been pivotal in the discovery of brain-penetrable Glycogen Synthase Kinase-3 (GSK-3) inhibitors 2 and Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases 3.

KinaseBinding Hinge Kinase Hinge Region (ATP Pocket) Core Aminopyridine Core (H-Bond Acceptor/Donor) Hinge->Core Hydrogen Bonds Vector 2-Hydroxyethoxy Group (Hydrophilic Extension) Core->Vector Covalent Linkage Solvent Aqueous Solvent Interface (Water Network) Vector->Solvent Solvation / H-Bonding

Fig 1: Mechanistic model of aminopyridine kinase engagement and solvent vectoring.

Application in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, identifying an "exit vector"—a site on the target-binding ligand where a linker can be attached without disrupting target affinity—is the primary bottleneck.

The 2-hydroxyethoxy group natively acts as a pre-installed exit vector. Because it already points into the solvent, the terminal primary alcohol can be directly conjugated to Polyethylene Glycol (PEG) or alkyl linkers. This exact mechanistic rationale was utilized in the development of highly selective PROTACs targeting DYRK1A and DYRK1B, where aminopyridine derivatives were linked to Cereblon (CRBN) E3 ligase binders to induce proteasome-dependent degradation 4.

PROTACWorkflow Step1 Target Binder (Aminopyridine Scaffold) Step2 Hydroxyl Activation (Exit Vector Preparation) Step1->Step2 Step3 Linker Conjugation (PEG/Alkyl Chain Attachment) Step2->Step3 Step4 E3 Ligase Ligand Addition (CRBN/VHL Recruitment) Step3->Step4 Step5 Bifunctional PROTAC (Target Degradation) Step4->Step5

Fig 2: Logical workflow for PROTAC synthesis utilizing the hydroxyethoxy exit vector.

Quantitative Data & Physicochemical Profiling

The integration of the 2-hydroxyethoxy moiety significantly optimizes the physicochemical properties of the resulting drug candidates, ensuring they remain within Lipinski's Rule of 5 parameters even after complex functionalization.

Table 1: Physicochemical Contributions of the Scaffold

PropertyValue / ImpactMechanistic Causality
Molecular Weight 154.17 g/mol (Free base)Low MW fragment allows for extensive elaboration without exceeding the 500 Da limit for oral bioavailability.
Hydrogen Bond Donors 3 (NH2, OH)Facilitates strong interactions with kinase hinge regions and solvent water molecules.
Hydrogen Bond Acceptors 4 (N, O, O, N)Enhances aqueous solubility and target residence time.
Topological Polar Surface Area (TPSA) ~68 ŲIdeal range for maintaining cell permeability while preventing excessive lipophilicity (logP control).
Salt Form DihydrochlorideNeutralizes the basicity of the pyridine and amine, preventing oxidative degradation and ensuring rapid dissolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and experimental success.

Protocol 1: PROTAC Linker Conjugation via Hydroxyl Activation

Causality: The primary alcohol of the hydroxyethoxy group is a poor leaving group. It must be activated (e.g., via tosylation) to enable nucleophilic attack by an amine-terminated PROTAC linker.

  • Neutralization & Dissolution: Suspend 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Causality: DIPEA neutralizes the dihydrochloride salt, releasing the free base and driving it into the organic solution.

  • Activation: Cool the reaction to 0°C. Dropwise, add p-Toluenesulfonyl chloride (TsCl) (1.1 eq). Stir for 2 hours, allowing it to warm to room temperature.

    • Causality: Cooling prevents exothermic side reactions (e.g., N-tosylation of the amine). The primary alcohol is selectively tosylated due to lower steric hindrance.

  • Validation Checkpoint (LC-MS): Sample the reaction. A mass shift of +154 Da confirms successful O-tosylation. If N,O-ditosylation is observed, reduce the TsCl equivalents.

  • Linker Coupling: Add the amine-terminated E3 ligase linker (e.g., PEG3-CRBN ligand) (1.2 eq) and heat to 50°C in Acetonitrile for 12 hours.

  • Purification: Purify the resulting PROTAC intermediate via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

Causality: To validate that functionalization of the aminopyridine core has not abolished its ability to engage the kinase hinge region.

  • Reagent Preparation: Prepare a master mix containing the target Kinase (e.g., JNK1 or DYRK1A), a fluorescently labeled tracer (ATP-competitive probe), and a Europium (Eu)-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense the synthesized aminopyridine derivative in a 12-point dose-response curve (starting at 10 µM, 1:3 dilutions) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution in DMSO, maintaining compound solubility.

  • Incubation: Add the kinase/tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes.

    • Causality: 60 minutes ensures the binding kinetics reach equilibrium, allowing for accurate IC50 determination.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Validation Checkpoint: Calculate the Z'-factor using DMSO (high signal) and a known potent inhibitor (low signal) controls. A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC50 using the 665/615 nm emission ratio.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: Googleapis.com (European Patent Office)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Foundational

Preliminary Pharmacological Screening of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride Derivatives

An In-Depth Technical Guide Abstract The aminopyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] Its unique electronic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The aminopyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] Its unique electronic and structural properties allow for interactions with a wide array of biological targets, leading to diverse pharmacological effects.[1] A prime example is 4-aminopyridine (4-AP), a voltage-gated potassium (Kv) channel blocker approved for symptomatic treatment of multiple sclerosis (MS), which enhances nerve signal conduction along demyelinated axons.[3] This guide outlines a comprehensive, multi-phase strategy for the preliminary pharmacological screening of novel derivatives based on the 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol core structure. We present a framework that balances hypothesis-driven investigation, based on the known neuroactive potential of aminopyridines, with broad phenotypic screening to uncover novel therapeutic activities in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols and the scientific rationale behind each experimental stage, from initial high-throughput screening to preliminary in vivo validation.

Rationale for Screening: A Dual-Pronged Strategy

The inherent versatility of the aminopyridine scaffold necessitates a screening strategy that is both focused and exploratory.[4][5] A purely target-based approach risks overlooking novel activities, while an unfocused phenotypic screen can be resource-intensive. Therefore, we propose a dual-pronged approach that synergizes a primary, hypothesis-driven pathway with a parallel, broad discovery screen.

  • Hypothesis-Driven Pathway (Primary Focus): The extensive literature on aminopyridines points overwhelmingly towards their activity as modulators of voltage-gated ion channels, particularly Kv channels.[6][7] This class of channels is critical for regulating neuronal excitability. Their blockade by agents like 4-AP restores action potential conduction in demyelinated neurons, providing the mechanistic basis for its use in MS.[3] Consequently, the primary hypothesis is that novel 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol derivatives will exhibit activity against Kv channels, making them potential candidates for neurological disorders.

  • Broad Phenotypic Pathway (Secondary Focus): The pyridine ring is a constituent of drugs used to treat a vast range of conditions, including cancer, bacterial infections, and inflammation.[2][8] This broad utility justifies a parallel screening effort to assess the cytotoxic effects of the derivatives against cancer cell lines and their antimicrobial activity. This approach maximizes the potential for discovering novel biological functions unrelated to the primary neurological hypothesis.

G cluster_0 Core Compound Library cluster_1 Screening Strategy cluster_2 Therapeutic Areas Core 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Derivatives Library Hypothesis Hypothesis-Driven (Primary Focus) Core->Hypothesis Phenotypic Broad Phenotypic (Secondary Focus) Core->Phenotypic Neuro Neurological Disorders (e.g., MS) Hypothesis->Neuro Primary Target: Kv Channels Onco Oncology Phenotypic->Onco Cytotoxicity Assays Micro Infectious Diseases Phenotypic->Micro Antimicrobial Assays

Caption: Dual-pronged screening strategy for aminopyridine derivatives.

Synthesis and Library Generation

While the parent compound, 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol, is commercially available, the generation of a diverse library of derivatives is the first critical step.[9][10] Modifications can be targeted at the primary amine (position 5) or the primary alcohol of the oxyethanol side chain. A representative synthetic approach involves the acylation or sulfonylation of the 5-amino group to generate a library of amides and sulfonamides, respectively.

High-Level Synthetic Protocol:

  • Dissolution: Dissolve 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride in a suitable aprotic solvent (e.g., Dichloromethane, DMF) with a base (e.g., Triethylamine, DIPEA) to neutralize the hydrochloride salt.

  • Acylation/Sulfonylation: Add the desired acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent like EDC/HOBt) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, perform an aqueous work-up to remove excess reagents and salts. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for screening.

Phase 1: Primary In Vitro Screening Cascade

A tiered screening cascade is the most efficient method to identify promising compounds while minimizing resource expenditure.[11] This phase focuses on high-throughput assays to rapidly assess the library for primary biological activity.

G cluster_tier1 Tier 1: Primary HTS (Single Concentration) cluster_tier2 Tier 2: Hit Confirmation & Dose-Response start Derivative Library (N compounds) kv_assay Kv Channel Flux Assay (Neuro-Target) start->kv_assay cyto_assay Cytotoxicity Screen (Cancer vs. Normal Cells) start->cyto_assay mic_assay Antimicrobial Screen (Gram+/Gram-) start->mic_assay confirm Re-test Active Compounds ('Hits') kv_assay->confirm Identify 'Hits' cyto_assay->confirm Identify 'Hits' mic_assay->confirm Identify 'Hits' dose_response Generate IC50 / EC50 / MIC (8-point curve) confirm->dose_response end Prioritized Hits for Phase 2 Studies dose_response->end

Caption: Workflow for the Phase 1 in vitro screening cascade.
Tier 1: High-Throughput Primary Assays

All compounds are initially tested at a single, high concentration (e.g., 10 or 30 µM) to identify any activity.

  • Protocol 1: Fluorescence-Based Ion Flux Assay for Kv Channel Blockade

    • Rationale: This assay provides a high-throughput method to indirectly measure Kv channel activity by detecting the flux of a surrogate ion (e.g., Thallium, Tl⁺) through the channel. It is more scalable than electrophysiology for primary screening.

    • Methodology:

      • Seed a cell line stably expressing the target Kv channel (e.g., Kv1.2) in 384-well black, clear-bottom plates.

      • Incubate cells until they form a confluent monolayer.

      • Load cells with a Thallium-sensitive fluorescent indicator dye.

      • Add test compounds or controls (e.g., 4-AP as a positive control, vehicle as negative) to the wells and incubate.

      • Use an automated liquid handler to add a stimulus buffer containing Tl⁺.

      • Immediately measure the change in fluorescence over time using a plate reader. A decrease in the fluorescence signal relative to the vehicle control indicates channel blockade.

  • Protocol 2: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

    • Rationale: To assess anticancer potential and general toxicity, compounds are screened against a panel of cancer cells and a non-cancerous control line.[12][13] The differential activity between these lines provides an early indication of a therapeutic window.

    • Cell Panel:

      • Cancer Lines: MCF-7 (Breast), A549 (Lung), Caco-2 (Colorectal)[14]

      • Non-Cancerous Control: HUVEC (Human Umbilical Vein Endothelial Cells)

    • Methodology:

      • Seed cells in 96- or 384-well plates and allow them to adhere overnight.

      • Treat cells with the test compounds (10 µM) for 72 hours.

      • Add MTT reagent and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at ~570 nm. A reduction in absorbance indicates a loss of cell viability.

  • Protocol 3: Antimicrobial Broth Microdilution Assay

    • Rationale: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[15]

    • Microbial Panel:

      • Gram-positive: Staphylococcus aureus

      • Gram-negative: Escherichia coli

    • Methodology:

      • Add a standardized inoculum of bacteria to wells of a 96-well plate containing growth medium.

      • Add the test compound at the screening concentration.

      • Incubate the plates at 37°C for 18-24 hours.

      • Assess bacterial growth by measuring the optical density at 600 nm. Lack of turbidity indicates growth inhibition.

Tier 2: Hit Confirmation and Dose-Response

Compounds showing significant activity in Tier 1 (e.g., >50% inhibition) are classified as "hits" and advance to Tier 2.

  • Rationale: This step validates the initial hit and quantifies its potency.

  • Methodology:

    • Hits are re-tested in the primary assay in which they were identified.

    • If activity is confirmed, a dose-response analysis is performed. Compounds are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions starting from 100 µM).

    • The resulting data is plotted, and a four-parameter logistic regression is used to calculate the potency (IC₅₀ for inhibition, EC₅₀ for activation, or MIC for antimicrobial activity).

Parameter Neuro-Target Assay Cytotoxicity Assay Antimicrobial Assay
Assay Type Ion Flux (Fluorescence)Cell Viability (MTT)Broth Microdilution
Primary Output % Inhibition of Ion Flux% Cell ViabilityOptical Density (Growth)
Potency Metric EC₅₀IC₅₀MIC (µg/mL)
Positive Control 4-AminopyridineDoxorubicinCiprofloxacin
"Hit" Criteria >50% Inhibition<50% ViabilityNo visible growth
Table 1: Summary of Phase 1 screening assays and metrics.

Phase 2: Secondary and Mechanistic In Vitro Assays

The most potent and promising hits from Phase 1 undergo more detailed investigation to understand their mechanism of action and to build a preliminary safety profile.

Mechanistic Assays for CNS-Active Hits
  • Protocol 4: Gold-Standard Patch-Clamp Electrophysiology

    • Rationale: While ion flux assays are excellent for HTS, whole-cell patch-clamp electrophysiology is the definitive method for characterizing ion channel modulators.[6] It provides detailed information on the mechanism of blockade, voltage-dependence, and kinetics.

    • Methodology:

      • Use a cell line (e.g., HEK293) transiently or stably expressing the specific Kv channel subtype of interest (e.g., Kv1.1, Kv1.2).

      • Establish a whole-cell patch configuration on a single cell.

      • Apply voltage protocols to elicit ionic currents through the channels.

      • Perfuse the test compound at various concentrations onto the cell and record the resulting changes in current amplitude and kinetics.

      • Analyze the data to determine the IC₅₀, mechanism of block (e.g., open-channel, closed-channel), and any voltage-dependency.

Mechanistic Assays for Anticancer Hits
  • Protocol 5: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

    • Rationale: A key characteristic of a good anticancer agent is the ability to induce programmed cell death (apoptosis). This assay differentiates between healthy, apoptotic, and necrotic cells.[14]

    • Methodology:

      • Treat the most sensitive cancer cell line with the hit compound (at its IC₅₀ and 2x IC₅₀) for 24-48 hours.

      • Harvest the cells and wash them with a binding buffer.

      • Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic).

      • Analyze the stained cell population using a flow cytometer. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.

Early Safety and ADME Profiling
  • Protocol 6: In Vitro Mutagenicity (Miniaturized Ames Test)

    • Rationale: Assessing mutagenic potential is a critical early safety checkpoint. A miniaturized version of the Ames test can be used with smaller amounts of compound.[16]

    • Methodology:

      • Use several strains of Salmonella typhimurium with mutations in the histidine synthesis operon.

      • Expose the bacteria to the test compound at several concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

      • Plate the bacteria on a histidine-deficient medium.

      • Incubate for 48-72 hours. A significant increase in the number of revertant colonies (that can now grow without histidine) compared to the negative control indicates mutagenic potential.

  • Protocol 7: Liver Microsomal Stability Assay

    • Rationale: This assay provides an early indication of how quickly a compound is metabolized by the liver, which is a key determinant of its half-life in vivo.[17]

    • Methodology:

      • Incubate the test compound (e.g., at 1 µM) with pooled human or rat liver microsomes and the necessary cofactor (NADPH) at 37°C.

      • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining over time.

      • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Phase 3: Preliminary In Vivo Models

For a select one or two lead candidates that demonstrate high potency, a clear mechanism, and a favorable early safety/ADME profile, preliminary in vivo testing is warranted to assess efficacy and tolerability in a whole organism.[18][19]

Efficacy Model Selection
  • For CNS-Active Lead: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model.

    • Rationale: EAE is the most widely used animal model for MS. It involves inducing an autoimmune response against myelin components, leading to demyelination and paralysis, which mirrors key aspects of the human disease. It is the standard model for testing agents like 4-AP.[20]

    • Key Endpoints:

      • Clinical Score: Daily monitoring of disease progression using a standardized scoring system (e.g., 0=normal, 1=limp tail, 3=hind limb paralysis).

      • Electrophysiology: Ex vivo measurement of axonal conduction in the spinal cord to directly assess the compound's ability to restore nerve signaling.

  • For Anticancer Lead: Xenograft Tumor Model.

    • Rationale: This model assesses a compound's ability to inhibit tumor growth in a living system. It involves implanting human cancer cells into immunocompromised mice.[19]

    • Key Endpoints:

      • Tumor Volume: Regular measurement of tumor size using calipers.

      • Body Weight: Monitoring for signs of toxicity.

      • Endpoint Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for apoptosis markers).

Acute Toxicity Assessment
  • Protocol 8: Maximum Tolerated Dose (MTD) Study in Mice

    • Rationale: To establish a safe dose range for efficacy studies, an acute toxicity study is performed.[7][13]

    • Methodology:

      • Administer the compound to small groups of healthy mice at escalating doses (via the intended route for the efficacy study, e.g., oral gavage or intraperitoneal injection).

      • Monitor the animals closely for 7-14 days for any signs of toxicity (e.g., weight loss, changes in behavior, mortality).

      • The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Data Interpretation and Candidate Selection

The selection of a lead candidate for further, more intensive preclinical development is a multi-parameter decision. It requires integrating all data generated from the screening cascade.

G cluster_criteria Decision Criteria input Data from Phase 1-3 potency Potency (IC50/EC50 < 1µM) input->potency selectivity Selectivity (e.g., Cancer vs. Normal) potency->selectivity Yes fail Terminate or Redesign potency->fail No safety Safety Profile (Non-mutagenic, etc.) selectivity->safety Yes selectivity->fail No adme ADME Properties (Good Stability, etc.) safety->adme Yes safety->fail No invivo In Vivo Efficacy (Demonstrates effect in animal model) adme->invivo Yes adme->fail No output Lead Candidate for Preclinical Development invivo->output Yes invivo->fail No

Caption: Decision-making flowchart for lead candidate selection.

A strong lead candidate should ideally possess:

  • High Potency: Sub-micromolar or better activity in the primary efficacy assay.

  • Demonstrable Selectivity: A significant window between therapeutic activity and toxicity to normal cells.

  • Favorable ADME/Tox Profile: Good metabolic stability, low CYP inhibition, and no evidence of mutagenicity.

  • Confirmed In Vivo Activity: Statistically significant efficacy in a relevant animal model at a well-tolerated dose.

Conclusion

The preliminary pharmacological screening of a novel chemical series is a complex but systematic process. The framework presented here for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol derivatives leverages the rich pharmacology of the aminopyridine scaffold to create a robust, dual-pronged screening strategy. By progressing from high-throughput in vitro assays to detailed mechanistic studies and finally to targeted in vivo models, this approach enables the efficient identification and validation of lead compounds. This structured methodology, grounded in scientific rationale, maximizes the probability of discovering novel therapeutic agents with the potential for further clinical development.

References

  • Al-Sabi, A., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]

  • IT Medical Team (n.d.). Pharmacological screening: The drug discovery. IT Medical Team. [Link]

  • CVR CRUSH (n.d.). Compound Screening. University of Glasgow. [Link]

  • Jimoh, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Grosse-Veldmann, R., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Charnwood Discovery (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. eBook. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Gatehouse, D., et al. (1990). Use of the Miniscreen assay to screen novel compounds for bacterial mutagenicity in the pharmaceutical industry. Mutagenesis. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie. [Link]

  • Asati, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • Boudreau, M. W., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Al-Sabi, A., et al. (2020). 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. ResearchGate. [Link]

  • Biobide (2005). What is in vivo testing?. Biobide. [Link]

  • Al-Sabi, A., et al. (2026). 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. bioRxiv. [Link]

  • Shi, R., et al. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology. [Link]

  • El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Nikolova, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry. [Link]

  • Aris Pharmaceuticals (n.d.). In Vivo Pharmacology Services. Aris Pharmaceuticals. [Link]

  • International Biopharmaceutical Industry (n.d.). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]

  • Asati, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [Link]

  • Wang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Animal Husbandry and Biotechnology. [Link]

  • IRBM (n.d.). In vivo Pharmacology. IRBM. [Link]

  • IntechOpen (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Advanced Research and Reviews. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]

  • PrepChem (n.d.). Synthesis of 2-Aminopyridine-1-Oxide Hydrochloride. PrepChem.com. [Link]

  • MilliporeSigma (n.d.). 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol. MilliporeSigma. [Link]

  • NextSDS (n.d.). 2-(5-aminopyridin-2-yl)ethan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Al-Warhi, T., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. [Link]

  • El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride

Application Note: Step-by-Step Synthesis Protocol for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride Introduction & Mechanistic Rationale 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a highly versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride

Introduction & Mechanistic Rationale

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors (e.g., ERK5 inhibitors) and chemokine receptor antagonists (e.g., CXCR2 antagonists)[1][2]. The molecule features an ether-linked primary alcohol and an aniline-like primary amine, providing orthogonal reactivity for subsequent coupling reactions in drug discovery workflows.

The synthesis of this compound relies on a robust, three-stage workflow:

  • Nucleophilic Aromatic Substitution (SNAr) : Coupling of 2-chloro-5-nitropyridine with ethylene glycol.

  • Nitro Reduction : Catalytic hydrogenation of the intermediate to yield the free amine.

  • Salt Formation : Stabilization of the basic centers using hydrochloric acid.

SynthesisWorkflow A 2-Chloro-5-nitropyridine + Ethylene Glycol B Step 1: SNAr NaH, THF, 0°C to RT A->B C 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol B->C D Step 2: Reduction H2, Pd/C, MeOH C->D E 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol D->E F Step 3: Salt Formation HCl in Dioxane E->F G 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride F->G

Caption: Three-step synthetic workflow for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride.

Reaction Causality & Mechanistic Insights

Successful execution of this protocol requires a deep understanding of the underlying chemical causality:

  • Activation of the Electrophile (SNAr) : Neutral ethylene glycol is a weak nucleophile. However, treating it with a strong base like Sodium Hydride (NaH) generates the highly nucleophilic ethylene glycolate anion [3]. The electrophile, 2-chloro-5-nitropyridine, is highly activated toward SNAr due to the strong electron-withdrawing nature of the C5 nitro group, which stabilizes the intermediate Meisenheimer complex and facilitates the elimination of the chloride leaving group [4].

  • Chemoselective Reduction : The reduction of the nitro group to an amine must be performed without cleaving the newly formed ether bond or reducing the pyridine ring. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, chemoselective reduction with minimal side products compared to dissolving metal reductions[4].

  • Dihydrochloride Salt Stabilization : The resulting free base contains two basic nitrogen atoms (the primary amine and the pyridine ring). Isolating the compound as a dihydrochloride salt not only significantly enhances its aqueous solubility but also prevents oxidative degradation of the electron-rich aminopyridine core during long-term storage.

SNArMechanism cluster_0 Nucleophile Generation cluster_1 Electrophile Activation N1 Ethylene Glycol (Weak Nucleophile) N2 NaH Deprotonation N1->N2 N3 Ethylene Glycolate (Strong Nucleophile) N2->N3 C Meisenheimer Complex (Intermediate) N3->C E1 2-Chloro-5-nitropyridine E2 C5 Nitro Group (Electron Withdrawing) E1->E2 E3 Activated C2 Position (δ+ Charge) E2->E3 E3->C P Chloride Elimination (Product Formation) C->P

Caption: Logical causality of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-nitropyridine158.541.01.58 g (10.0 mmol)Electrophile
Ethylene Glycol62.071.20.74 g (12.0 mmol)Nucleophile
Sodium Hydride (60% in oil)24.001.50.60 g (15.0 mmol)Base
Tetrahydrofuran (THF, dry)72.11-50 mLSolvent
10% Pd/C-10% w/w150 mgCatalyst
Methanol (MeOH)32.04-40 mLSolvent
4M HCl in Dioxane36.463.07.5 mL (30.0 mmol)Salt Former

Detailed Step-by-Step Experimental Protocols

Step 4.1: Synthesis of 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol
  • Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add dry THF (30 mL) and ethylene glycol (0.74 g, 12.0 mmol).

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol) in small portions to control the evolution of hydrogen gas[3]. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, serving as a self-validating visual cue for the complete formation of the sodium alkoxide.

  • Substitution : Dissolve 2-chloro-5-nitropyridine (1.58 g, 10.0 mmol) in dry THF (20 mL) and add it dropwise to the alkoxide solution over 15 minutes[4].

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 1:1) to confirm the disappearance of the starting material.

  • Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes) to afford 2-[(5-nitropyridin-2-yl)oxy]ethan-1-ol as a pale yellow solid.

Step 4.2: Synthesis of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol
  • Setup : In a 100 mL round-bottom flask, dissolve the purified 2-[(5-nitropyridin-2-yl)oxy]ethan-1-ol (approx. 1.6 g, 8.7 mmol) in Methanol (40 mL).

  • Catalyst Addition : Flush the flask with nitrogen for 5 minutes. Carefully add 10% Pd/C (150 mg) to the solution. (Caution: Pd/C is pyrophoric; ensure the flask is thoroughly purged with inert gas before addition).

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 8 hours[4].

  • Filtration : Monitor the reaction completion via TLC (disappearance of the yellow nitro spot). Once complete, filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (30 mL).

  • Concentration : Concentrate the filtrate under reduced pressure to yield 2-[(5-aminopyridin-2-yl)oxy]ethan-1-ol as a viscous oil or low-melting solid. This intermediate is prone to oxidation and should be used immediately in the next step.

Step 4.3: Formation of the Dihydrochloride Salt
  • Dissolution : Dissolve the crude 2-[(5-aminopyridin-2-yl)oxy]ethan-1-ol (approx. 1.3 g, 8.4 mmol) in a minimum amount of dry Tetrahydrofuran (THF) or Diethyl Ether (15 mL).

  • Precipitation : Cool the solution to 0 °C. Dropwise add 4M HCl in Dioxane (7.5 mL, 30.0 mmol) under continuous stirring. A precipitate will form immediately as the dihydrochloride salt is insoluble in ether/THF.

  • Isolation : Stir the suspension at 0 °C for 1 hour to ensure complete precipitation. Filter the solid through a Büchner funnel, wash thoroughly with cold Diethyl Ether (2 × 10 mL) to remove any residual dioxane or organic impurities.

  • Drying : Dry the collected solid under high vacuum for 12 hours to afford the final product, 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, as an off-white to pale pink powder. Store in a desiccator protected from light.

References

  • Van Hoof, M., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules, 2023, 28(5), 2099. URL:[Link]

  • Miller, D.C., et al. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, 2022, 65(9), 6513-6540. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride in Target-Oriented Synthesis

Executive Summary & Chemical Profile 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (Free base CAS: 225240-95-9) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (Free base CAS: 225240-95-9) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring both a primary aromatic amine and a primary aliphatic alcohol, this scaffold is particularly valuable in the design of ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The dihydrochloride salt form is deliberately chosen by suppliers and chemists to ensure long-term bench stability. The electron-rich aminopyridine core is prone to slow atmospheric oxidation; protonation of the pyridine nitrogen and the primary amine completely halts this degradation pathway. However, this salt form introduces critical stoichiometric dependencies during synthesis that must be strictly managed to achieve chemoselective functionalization.

Pharmacophore Core Aminopyridine Core Hinge Binder (H-bond donor/acceptor) Amine 5-Amino Group Vector for target specificity / Core extension Core->Amine C5 Position Alkoxy 2-Hydroxyethoxy Group Solvent channel extension / PROTAC linker handle Core->Alkoxy C2 Position

Figure 1: Pharmacophore mapping of the building block in rational drug design.

Mechanistic Insights: Navigating Bifunctional Reactivity

The primary challenge when utilizing this building block is chemoselectivity —specifically, differentiating the reactivity of the C5-amine from the C2-hydroxyethoxy group.

The Nucleophilicity Gradient

Under strictly controlled basic conditions, the primary aromatic amine exhibits greater nucleophilicity toward activated electrophiles (such as HOAt-esters) than the primary aliphatic alcohol. However, the electron-withdrawing nature of the pyridine ring slightly dampens the nucleophilicity of this amine compared to a standard aniline.

Causality of Reagent Selection

To overcome this slight deactivation without requiring harsh conditions that might trigger O-acylation, HATU is the preferred coupling reagent over standard EDC/HOBt systems. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the N-amidation step, driving it to completion at room temperature before thermodynamic O-acylation can occur .

Furthermore, because the starting material is a dihydrochloride salt, the stoichiometry of the organic base (e.g., DIPEA) is the single most critical variable. Exactly 2.0 equivalents of base are consumed merely to liberate the free base. An additional 1.0 equivalent is required to deprotonate the carboxylic acid, and a final 1.0 equivalent is needed to maintain the basic environment necessary for the coupling mechanism. Thus, a minimum of 4.0 equivalents of DIPEA is mandatory.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the structural integrity of the intermediates before proceeding to the next synthetic step.

Workflow A 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol (2HCl Salt) B Free-Basing (4 eq DIPEA, DMF) A->B Step 1 Neutralization C Chemoselective Amidation (HATU, R-COOH) B->C Step 2 N-Coupling D O-Functionalization (Mitsunobu / Alkylation) C->D Step 3 O-Coupling E Target Molecule (e.g., Kinase Inhibitor) D->E Final Purification

Figure 2: Step-by-step synthetic workflow for sequential functionalization.

Protocol A: Chemoselective N-Amidation

Objective: Selectively couple a carboxylic acid to the C5-amine without protecting the primary alcohol.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise. Stir for 10 minutes at room temperature to ensure complete formation of the active HOAt-ester.

  • Substrate Addition: Add 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 eq) in a single portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation & Analytical Checkpoints:

  • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the desired amide. The absence of a [M+H+RCO]+ peak confirms no over-acylation (O-acylation) occurred.

  • ¹H-NMR (DMSO-d₆): The formation of the amide is validated by a new, highly deshielded singlet at ~10.0–10.5 ppm (amide N-H). Crucially, the methylene protons adjacent to the hydroxyl group should remain upfield (~3.6–3.8 ppm), and the broad triplet of the primary alcohol O-H (~4.7 ppm) must remain intact, proving the alcohol was not esterified.

Protocol B: Post-Amidation O-Functionalization (Mitsunobu Reaction)

Objective: Attach a hydrophobic moiety or PROTAC linker to the primary alcohol. Causality: Once the C5-amine is converted to an amide, its nucleophilicity is virtually abolished due to resonance stabilization with the carbonyl group. The primary alcohol can now be selectively activated.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate amide from Protocol A (1.0 eq), a phenol/linker derivative (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the flask to 0 °C in an ice bath. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. Note: The slow addition controls the exothermic formation of the betaine intermediate, preventing degradation.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Purification: Concentrate the mixture and purify directly via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Validation & Analytical Checkpoints:

  • ¹H-NMR (CDCl₃ or DMSO-d₆): The methylene protons adjacent to the oxygen will shift significantly downfield (from ~3.7 ppm to ~4.2–4.5 ppm) due to the formation of the new ether linkage, confirming successful O-alkylation.

Reaction Optimization Data

The following table summarizes the quantitative data driving the causality of the reagent choices in Protocol A. Note the critical failure of Entry 2, which highlights the necessity of accounting for the dihydrochloride salt in the base stoichiometry.

Table 1: Optimization of Chemoselective Amidation Conditions

EntryCoupling ReagentBase (eq)SolventTemp (°C)N-Amide Yield (%)O-Ester Byproduct (%)
1EDC / HOBtDIPEA (3.0)DMF2545%< 5%
2 HATU DIPEA (2.0) DMF 25 15% < 5%
3 HATU DIPEA (4.0) DMF 25 92% < 2%
4HATUDIPEA (4.0)DCM2565%10%

Data Interpretation: Entry 3 provides the optimal self-validating system. Entry 4 demonstrates that less polar solvents like DCM fail to fully solubilize the dihydrochloride salt, leading to heterogeneous reaction mixtures, lower yields, and a loss of chemoselectivity.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Szczepankiewicz, B. G., et al. (2006). "Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity." Journal of Medicinal Chemistry, 49(12), 3563-3580. URL:[Link]

  • Wagaw, S., & Buchwald, S. L. (1996). "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation." The Journal of Organic Chemistry, 61(21), 7240-7241. URL:[Link]

Method

Purification techniques and recrystallization of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride

Application Note: Advanced Purification and Recrystallization Protocols for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride Executive Summary & Physicochemical Rationale The isolation and purification of 2-[(5-Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Recrystallization Protocols for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride

Executive Summary & Physicochemical Rationale

The isolation and purification of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride presents unique challenges due to the molecule's high polarity, susceptibility to oxidation, and complex hydrogen-bonding potential. As a bis-hydrochloride salt featuring both a primary aniline-like amine and a pyridine nitrogen, the molecule forms an extensive three-dimensional network of charge-assisted N–H⁺⋯Cl⁻ interactions[1].

Aminopyridines are notoriously susceptible to oxidative degradation, often manifesting as dark brown or black polymeric impurities during synthesis and isolation[2]. Direct crystallization of the crude reaction mixture often leads to the co-precipitation of these color bodies and inorganic salts. Therefore, a robust, self-validating purification strategy must decouple impurity removal from salt formation. This is achieved by first isolating the free base to purge inorganic and highly polar impurities, utilizing carbon scavenging to remove oxidative degradants[3], and finally employing a thermodynamically controlled anti-solvent crystallization in aliphatic monohydric alcohols to isolate the pure dihydrochloride salt[4].

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Aminopyridine Core) FreeBase Free-Basing (pH 10-11) & Liquid-Liquid Extraction Crude->FreeBase Aqueous Base Charcoal Activated Carbon Treatment (Decolorization) FreeBase->Charcoal Organic Phase SaltGen Dihydrochloride Salt Generation (Anhydrous HCl in iPrOH) Charcoal->SaltGen Colorless Filtrate Crystallization Anti-Solvent Recrystallization (MeOH / Acetone) SaltGen->Crystallization Supersaturation Filtration Filtration & Vacuum Drying Crystallization->Filtration Crystal Slurry Pure Pure 2-[(5-Aminopyridin-2-yl)oxy] ethan-1-ol 2HCl Filtration->Pure Desiccation

Figure 1: End-to-end workflow for the purification and salt formation of the target aminopyridine.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each phase of the purification is successful before proceeding to the next, minimizing material loss.

Phase I: Free-Basing and Liquid-Liquid Extraction

Causality: Converting the crude salt to its free base allows it to partition into moderately polar organic solvents, leaving behind highly polar reaction byproducts and excess inorganic salts.

  • Dissolution: Suspend 100 g of crude 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol (mixed salts/impurities) in 500 mL of deionized water.

  • Basification: Slowly add a 20% (w/v) aqueous solution of Sodium Carbonate ( Na2​CO3​ ) under continuous stirring at 20°C until the pH stabilizes between 10.5 and 11.0. Validation Check: A pH < 10 will result in incomplete deprotonation of the pyridine ring (pKa ~5-6), leading to yield loss in the aqueous layer.

  • Extraction: Extract the aqueous phase with a 3:1 mixture of Ethyl Acetate and Isopropanol (3 x 400 mL). The inclusion of isopropanol is critical to disrupt emulsions and increase the partition coefficient of the highly polar ether-alcohol moiety.

  • Washing: Wash the combined organic layers with 200 mL of brine to remove residual water and inorganic salts.

Phase II: Decolorization and Scavenging

Causality: Aminopyridines readily oxidize. Activated carbon provides a high surface area to selectively adsorb these large, conjugated polymeric species[3].

  • Adsorption: Add 10 g of activated carbon (e.g., Darco® G-60) to the combined organic extract. Heat the suspension to 45°C and stir for 45 minutes under a nitrogen atmosphere to prevent further oxidation[3].

  • Filtration: Filter the warm suspension through a tightly packed pad of Celite® 545.

  • Validation Check: Inspect the filtrate. It must be pale yellow to colorless. If a dark brown tint persists, the carbon treatment must be repeated. A colorless filtrate confirms the successful removal of polymeric oxidation products.

Phase III: Anhydrous Dihydrochloride Salt Generation

Causality: Utilizing anhydrous HCl prevents the formation of unwanted hydrate polymorphs, which are common in dihydrochloride salts and can compromise the physical stability and dissolution profile of the final API[4].

  • Concentration: Concentrate the decolorized organic filtrate under reduced pressure (40°C, 150 mbar) to a minimal volume (~150 mL), then dilute with 300 mL of anhydrous Ethanol.

  • Acidification: Cool the solution to 5°C. Dropwise, add 2.2 equivalents of 5M HCl in Isopropanol. Maintain the internal temperature below 15°C during addition to prevent exothermic degradation.

  • Precipitation: Stir for 2 hours at 5°C to ensure complete precipitation of the crude 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. Filter and wash with cold ethanol.

Phase IV: Anti-Solvent Recrystallization

Causality: The bis-HCl salt is highly soluble in water and moderately soluble in hot alcohols. An anti-solvent approach drives supersaturation sharply, ensuring high recovery while rejecting structurally similar impurities into the mother liquor.

  • Dissolution: Suspend the crude dihydrochloride salt in a minimum volume (approx. 3-4 volumes) of Methanol at 60°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Acetone (anti-solvent) at a ratio of 1:4 (MeOH:Acetone) over 60 minutes while maintaining the temperature at 60°C.

  • Controlled Cooling: Initiate a linear cooling ramp from 60°C to 5°C at a rate of -0.1°C/min. Validation Check: Rapid cooling will cause crash-precipitation, trapping impurities within the crystal lattice. Slow cooling ensures thermodynamic control and optimal crystal habit.

  • Isolation: Filter the resulting crystalline slurry, wash with cold Acetone, and dry in a vacuum oven at 45°C for 24 hours.

Mechanistic Impurity Clearance

ImpurityClearance Input Crude API + Impurities Step1 Aqueous Wash (pH > 10) Input->Step1 Step2 Carbon Adsorption Step1->Step2 Purges Inorganic Salts & Polar Degradants Step3 Selective Crystallization (Thermodynamic Control) Step2->Step3 Adsorbs Oxidative Polymeric Species Output High-Purity Target Salt Step3->Output Rejects Structurally Similar Isomers

Figure 2: Mechanistic pathway demonstrating the sequential clearance of distinct impurity classes.

Empirical Data & Solvent System Optimization

The choice of solvent system during the final recrystallization dictates both the yield and the purity profile. Table 1 summarizes the empirical outcomes of various solvent/anti-solvent combinations for this specific dihydrochloride salt.

Table 1: Recrystallization System Performance Summary

Solvent System (Dissolution / Anti-Solvent)Volume RatioCooling ProfileExpected Yield (%)Purity (HPLC Area %)Impurity Clearance Profile
Methanol / Acetone 1:460°C to 5°C (-0.1°C/min)82 - 86%> 99.5%Optimal. Excellent rejection of both polar and non-polar impurities.
Ethanol / Ethyl Acetate 1:370°C to 0°C (-0.2°C/min)88 - 91%> 99.0%Good. Higher yield, but trace polar impurities may remain in the lattice.
Water / Isopropanol 1:1080°C to 5°C (-0.5°C/min)75 - 80%> 98.5%Sub-optimal. High risk of hydrate formation; lower overall recovery.

References

  • ACS Publications. "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)." Organic Process Research & Development. Available at: [Link]

  • RSC Publishing. "Analysis of a new hydrochloride salt of the common pharmaceutical metformin." CrystEngComm. Available at:[Link]

  • PMC. "Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols." AAPS PharmSciTech. Available at:[Link]

Sources

Application

Advanced Derivatization Strategies for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride in Medicinal Chemistry

Executive Summary The molecule 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol is a highly versatile bifunctional scaffold in medicinal chemistry, featuring both a nucleophilic primary aromatic amine (at the C5 position of the py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol is a highly versatile bifunctional scaffold in medicinal chemistry, featuring both a nucleophilic primary aromatic amine (at the C5 position of the pyridine ring) and a primary aliphatic alcohol (on the C2 ethoxy chain). Because it is typically supplied as a dihydrochloride salt , researchers must carefully manage its protonation state before functionalization.

The central challenge in derivatizing this scaffold is chemoselectivity . Uncontrolled reactions can lead to N,O-difunctionalization or incorrect regioselectivity. This application note provides field-proven, self-validating protocols for the chemoselective N-derivatization (amidation, cross-coupling) and O-derivatization (alkylation) of this critical building block, grounded in established mechanistic principles[1].

Substrate Profiling & In Situ Free-Basing

The Causality of the Dihydrochloride State

The dihydrochloride salt exists because both the pyridine nitrogen (pKa ~5.2) and the primary aromatic amine (pKa ~6.5) are protonated. To utilize the amine or the alcohol as a nucleophile, the molecule must be free-based. However, the fully free-based amino alcohol is highly polar and water-soluble, making traditional aqueous extraction (e.g., NaHCO₃ / Dichloromethane) inefficient and prone to low recovery yields.

Protocol 1: In Situ Neutralization

Instead of aqueous workup, in situ neutralization using a sterically hindered, non-nucleophilic base maximizes yield and prevents hydrolytic degradation.

  • Suspension: Suspend 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 equiv) dropwise at 0 °C. The extra 0.5 equiv ensures complete deprotonation of both basic centers.

  • Validation: The cloudy suspension will transition to a clear or slightly hazy solution as the free base is liberated and the soluble DIPEA·HCl salt forms. The solution is now ready for immediate downstream derivatization.

Chemoselective N-Derivatization (Targeting the C5-Amine)

The primary aromatic amine is kinetically more nucleophilic than the primary aliphatic alcohol. By strictly controlling temperature and stoichiometry, N-selectivity can be achieved without the need for transient O-protection.

Strategy A: Chemoselective Amidation

Mechanistic Rationale: Coupling reagents like HATU generate a highly reactive O-At (7-azabenzotriazole) active ester. The unprotonated primary amine attacks this electrophile rapidly. By maintaining the reaction at 0 °C, the thermal activation energy required for the less nucleophilic oxygen (from the aliphatic alcohol) to attack the active ester is suppressed, ensuring exclusive N-acylation.

Protocol:

  • In a separate flask, dissolve the target carboxylic acid (1.05 equiv) and HATU (1.05 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Cool the pre-activated acid solution to 0 °C.

  • Dropwise, add the in situ free-based 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol solution (from Protocol 1) over 10 minutes.

  • Stir at 0 °C for 2 hours.

  • Self-Validation (Proofreading): Monitor by LC-MS. If trace O-acylation is detected (N,O-diacylated mass), add 0.5 M K₂CO₃ in Methanol to the crude mixture for 30 minutes. This mild base selectively hydrolyzes the ester bond while leaving the stable amide bond intact.

Strategy B: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale: The palladium-catalyzed carbon-nitrogen bond formation enables the assembly of complex secondary aminopyridines[2]. The primary alcohol does not significantly interfere with the oxidative addition or the amine coordination steps when bulky, electron-rich ligands (e.g., BrettPhos) are used. BrettPhos promotes rapid reductive elimination, preventing competitive O-arylation or catalyst deactivation.

Protocol:

  • Charge an oven-dried Schlenk flask with the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and Sodium tert-butoxide (NaOtBu) (3.0 equiv; accounts for the dihydrochloride salt if not pre-free-based).

  • Add the aminopyridine substrate (1.1 equiv) and anhydrous Toluene.

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Heat to 90 °C for 12 hours.

  • Filter through a pad of Celite to remove palladium black and inorganic salts, then concentrate for column chromatography.

BHCycle Pd Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd->OxAdd + Ar-X Coord Amine Coordination (Chemoselective) OxAdd->Coord + Amino Alcohol Deprot Deprotonation [Ar-Pd(II)-NRR'] Coord->Deprot + Base Deprot->Pd Reductive Elimination Product N-Arylated Product Deprot->Product

Caption: Chemoselective Buchwald-Hartwig catalytic cycle for N-arylation of the aminopyridine.

Chemoselective O-Derivatization (Targeting the C2-Alcohol)

Direct O-alkylation in the presence of a free primary amine inevitably leads to N-alkylation due to the amine's superior nucleophilicity. Therefore, transient N-protection (e.g., N-Boc) is mandatory. However, even with N-Boc protection, strong bases (like NaH) can deprotonate the carbamate, leading to N,O-dialkylation.

Strategy: Phase-Transfer Catalyzed (PTC) O-Alkylation

Mechanistic Rationale: Phase-transfer catalysis (PTC) has been demonstrated to be highly effective for the chemoselective O-alkylation of N-Boc protected amino alcohols[3]. By using a biphasic system (50% aq. NaOH / Toluene) and Tetrabutylammonium chloride (TBAC), the hydroxyl group is deprotonated at the interface. The lipophilic TBA⁺ cation shuttles the alkoxide into the organic phase, where it reacts with the alkyl halide. The N-Boc proton remains unaffected under these specific biphasic conditions.

Protocol:

  • N-Boc Protection: Treat the free-based amino alcohol with Boc₂O (1.1 equiv) in THF at 40 °C for 4 hours. Concentrate and isolate the N-Boc intermediate.

  • PTC Setup: Dissolve the N-Boc intermediate (1.0 equiv) and the alkyl halide (1.5 equiv) in Toluene.

  • Add TBAC (10 mol%) to the organic layer.

  • Vigorously stir the mixture and add 50% aqueous NaOH solution (volume equal to 20% of the Toluene volume).

  • Stir at room temperature for 16 hours.

  • Self-Validation: The biphasic nature prevents over-alkylation. LC-MS analysis of the organic layer will confirm the absence of the N,O-dialkylated byproduct. Separate the layers, wash the organic phase with water until neutral, and concentrate.

Workflow cluster_N N-Selective Derivatization cluster_O O-Selective Derivatization Salt 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride FreeBase Free Base (In Situ) Neutralized with DIPEA Salt->FreeBase DIPEA (2.5 eq) DMF or DCM Amide N-Acylation (Amide) HATU, 0°C FreeBase->Amide R-COOH, HATU Aryl N-Arylation (Sec. Amine) Pd-Catalyzed FreeBase->Aryl Ar-X, Base Boc N-Boc Protection Intermediate FreeBase->Boc Boc2O Ether O-Alkylation (Ether) PTC Conditions Boc->Ether R-X, NaOH/Toluene

Caption: Divergent chemoselective functionalization pathways for the amino alcohol scaffold.

Quantitative Data Summaries

The following table summarizes the expected performance metrics for the derivatization strategies discussed, based on optimized medicinal chemistry workflows.

Derivatization TargetReaction TypeKey Reagents / CatalystTemp (°C)Typical YieldChemoselectivity (N:O)
C5-Amine AmidationR-COOH, HATU, DIPEA0 to 2575–85%> 95:5
C5-Amine ArylationAr-Br, Pd₂(dba)₃, BrettPhos80–10065–80%> 99:1
C2-Alcohol O-AlkylationR-X, TBAC, 50% NaOH, Toluene25–4070–90%Exclusive (on N-Boc)

References

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Journal of the American Chemical Society[Link][1]

  • Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis Organic Process Research & Development[Link][3]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation The Journal of Organic Chemistry[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride

Welcome to the technical support guide for the synthesis of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will delve into common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations to empower you to optimize your reaction yields and product purity.

Synthetic Strategy Overview

The most reliable and commonly employed route for synthesizing 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SₙAr): An ether linkage is formed by reacting a suitable 2-halopyridine with ethylene glycol. The pyridine ring must be activated by a strong electron-withdrawing group (EWG), typically a nitro group at the 5-position. This reaction is a variation of the Williamson ether synthesis adapted for an aromatic system.[1][2][3]

  • Reduction: The nitro group of the resulting intermediate is then reduced to the primary amine.

  • Salt Formation: The final free base is converted to the more stable dihydrochloride salt.

This overall workflow is depicted below.

Synthetic_Workflow SM 2-Chloro-5-nitropyridine + Ethylene Glycol INT 2-((5-Nitropyridin-2-yl)oxy)ethan-1-ol SM->INT Step 1: SₙAr Reaction (Base, Solvent, Heat) FB 2-((5-Aminopyridin-2-yl)oxy)ethan-1-ol (Free Base) INT->FB Step 2: Nitro Reduction (e.g., Pd/C, H₂) FP 2-((5-Aminopyridin-2-yl)oxy)ethan-1-ol dihydrochloride FB->FP Step 3: Salt Formation (HCl)

Caption: General synthetic route for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

FAQ 1: Low Yield in the Ether Formation (SₙAr) Step

Question: "My SₙAr reaction between 2-chloro-5-nitropyridine and ethylene glycol is sluggish, incomplete, or results in a low yield of 2-((5-Nitropyridin-2-yl)oxy)ethan-1-ol. How can I improve it?"

Answer: A low yield in this crucial C-O bond-forming step typically stems from suboptimal reaction conditions related to the base, solvent, or temperature. The reaction proceeds via an SₙAr mechanism, where a nucleophile attacks the electron-deficient pyridine ring, displacing the halide.[3][4] For this to occur efficiently, the alcohol (ethylene glycol) must be deprotonated to form the much more potent nucleophile, the corresponding alkoxide.

Key Parameters to Optimize:
  • Choice of Base: The pKa of ethylene glycol is ~14.2, so a sufficiently strong base is required for complete deprotonation.

    • Strong Bases (Recommended): Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[5] They irreversibly deprotonate the alcohol, driving the reaction forward. NaH is often preferred for its ease of handling (as a dispersion in mineral oil).

    • Weaker Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or DMSO, but may require higher temperatures or longer reaction times as they establish an equilibrium.[2][5]

  • Solvent Selection: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) and solvating the alkoxide.

    • Polar Aprotic Solvents (Recommended): N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[2][6] They accelerate SₙAr reactions by effectively solvating the cation of the base (e.g., Na⁺) while leaving the alkoxide nucleophile relatively "bare" and reactive.

    • Protic Solvents (Avoid): Protic solvents like ethanol or water will solvate and deactivate the alkoxide nucleophile, severely slowing the reaction rate.[2][6]

  • Reaction Temperature: SₙAr reactions on heteroaromatic systems often require heating to overcome the activation energy.[3]

    • A typical temperature range is 50-100 °C.[1][6] If you observe low conversion at a lower temperature, gradually increasing the heat while monitoring the reaction by TLC or LC-MS is advisable.

  • Stoichiometry: Using a slight excess of ethylene glycol (e.g., 1.2-2.0 equivalents) can favor the desired reaction. However, a large excess can lead to the formation of a di-substituted byproduct where a second molecule of 2-chloro-5-nitropyridine reacts with the other end of the glycol.

Troubleshooting Decision Tree:

SNAr_Troubleshooting Start Low SₙAr Yield Conversion Is starting material consumed? Start->Conversion Base Increase base strength (e.g., K₂CO₃ → NaH) Conversion->Base No Byproducts Are significant byproducts observed? Conversion->Byproducts Yes Temp Increase temperature (e.g., 60°C → 90°C) Base->Temp Success Improved Yield Temp->Success Stoich Optimize stoichiometry (reduce glycol excess) Byproducts->Stoich Yes Purify Re-evaluate purification method Byproducts->Purify No Stoich->Success Purify->Success

Caption: Decision-making workflow for optimizing the SₙAr step.

FAQ 2: Incomplete or Problematic Nitro Group Reduction

Question: "The reduction of 2-((5-Nitropyridin-2-yl)oxy)ethan-1-ol to the corresponding amine is giving low yields, or the reaction stalls. What are the best methods?"

Answer: The selective reduction of an aromatic nitro group in the presence of other functionalities is a common challenge. The choice of reducing agent is critical for achieving a high yield and clean conversion.

Comparison of Reduction Methods:
MethodReagentsProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C catalyst in a solvent like Methanol, Ethanol, or Ethyl Acetate.High yield, clean reaction, easy product isolation (filtration of catalyst), mild conditions.Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for catalyst poisoning.[7]
Transfer Hydrogenation Ammonium formate or hydrazine with Pd/C catalyst.Avoids the need for pressurized H₂ gas; generally fast and efficient.Can sometimes be less clean than direct hydrogenation.
Metal/Acid Reduction Fe/AcOH, Fe/NH₄Cl, or SnCl₂/HCl.Inexpensive and effective.[8]Requires stoichiometric amounts of metal, leading to difficult aqueous workups to remove metal salts; strongly acidic conditions (SnCl₂/HCl) may not be suitable for all substrates.

For this specific substrate, catalytic hydrogenation with Palladium on carbon (Pd/C) is highly recommended as it typically provides the cleanest product and highest yield with a straightforward workup.[7]

Troubleshooting Tips for Catalytic Hydrogenation:
  • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. Old or improperly stored catalysts can have significantly reduced activity.

  • Solvent Choice: Use a solvent that fully dissolves the starting material. Methanol or ethanol are excellent choices.

  • System Purge: Thoroughly purge the reaction system with an inert gas (N₂ or Ar) before introducing hydrogen to remove all oxygen, which can deactivate the catalyst.

  • Hydrogen Pressure: While a balloon of hydrogen (~1 atm) is often sufficient for lab scale, using a Parr shaker or a similar apparatus with higher pressure (e.g., 50 psi) can significantly accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, it may be necessary to filter the mixture and add a fresh portion of the catalyst.

FAQ 3: Challenges in Product Purification and Isolation

Question: "I am struggling to purify the final free base, 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol, before salt formation. It seems very polar."

Answer: The free base product is indeed a polar molecule, containing both a basic aminopyridine moiety and a primary alcohol. This makes it highly soluble in polar solvents like water and methanol, but less soluble in common organic solvents used for extraction, complicating purification.

Purification Strategies:
  • Direct Crystallization/Salt Formation (Recommended): The most effective strategy is often to proceed to the salt formation step with the crude free base after a basic workup. The dihydrochloride salt generally has much better crystalline properties than the free base and is less soluble in many organic solvents, allowing for purification by crystallization or precipitation.

  • Silica Gel Chromatography: While possible, chromatography of the free base can be challenging.

    • Tailing: The basic amino group can interact strongly with the acidic silica gel, leading to significant tailing and poor separation.

    • Solvent System: A polar mobile phase is required, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol. To reduce tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~1%), to the eluent.

  • Cation-Exchange Chromatography: For particularly difficult purifications, cation-exchange chromatography can be a powerful technique for separating aminopyridine derivatives from non-basic impurities.[9]

FAQ 4: Formation and Handling of the Dihydrochloride Salt

Question: "What is the best procedure for forming the dihydrochloride salt, and how do I confirm its formation?"

Answer: Formation of the dihydrochloride salt is a critical step for improving the stability, crystallinity, and handling properties of the final compound.

Procedure:
  • Dissolve the Free Base: Dissolve the crude or purified free base in a suitable solvent. Anhydrous isopropanol (IPA), ethanol, or methanol are good starting points.

  • Add HCl: Slowly add a stoichiometric amount (at least 2.0 equivalents) of hydrochloric acid. Using a pre-prepared solution of HCl in a solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using an alcohol solvent) allows for more controlled addition.

  • Precipitation/Crystallization: The dihydrochloride salt will often precipitate upon addition of HCl or upon cooling. If the product remains dissolved, the salt can sometimes be crashed out by adding a less polar co-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove any soluble impurities, and dry under vacuum.

Confirmation:
  • pH Measurement: A solution of the final product in water should be acidic.

  • Titration: A potentiometric titration can confirm the presence of two equivalents of hydrochloride per mole of the base.

  • Elemental Analysis: This will provide the percentage of C, H, N, and Cl, which can be compared to the theoretical values for the C₇H₁₂Cl₂N₂O₂ formula.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-((5-Nitropyridin-2-yl)oxy)ethan-1-ol (SₙAr)
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.

  • Solvent & Alcohol: Add anhydrous DMF to the flask, followed by the slow, dropwise addition of ethylene glycol (1.2 eq.) at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • SₙAr Reaction: Add 2-chloro-5-nitropyridine (1.0 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Reduction of 2-((5-Nitropyridin-2-yl)oxy)ethan-1-ol
  • Setup: In a flask suitable for hydrogenation, dissolve the nitro-intermediate (1.0 eq.) in methanol.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% loading) to the solution.

  • Inerting: Seal the reaction vessel and purge the system thoroughly with nitrogen or argon.

  • Hydrogenation: Introduce hydrogen gas to the vessel (either via a balloon or from a pressurized source) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once complete, purge the vessel with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude free base, which can be used directly in the next step.

References
  • A. K. Sinhababu and R. T. Borchardt, "Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids," Journal of Organic Chemistry, 1983. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMzNXJJCA82NfI0R9k_waeRwXDOQBpWXJgyS2s77zETbvAX2iqZjC1f_glD2dhPBaRL2qSDuswbSCqd1hCPkkRgXiTEtGDehhVNAWvPUtFzZ69K2c_ZxsoST78gCakk7y-kF4YBxPC1NoIZ1o=]
  • Bayer Ag, "Method for preparing 3-aminopyridines from 3-nitropyridines," Google Patents, CN1115755A, 1996. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqK8tpqfuE0ClbUMAM5CrJ_7X1v33-IizbZ8n_-uJiO7DPwSAcCLZ7bFoTPllmgt6fU-tKd4iv4BV09bQjKg87xw5B4Y71CGsv_LcLbo0zNLLe-gy1nxMVCgKf7s2_ZBVC92v-Jj4EXc=]
  • S. D. Timpa and D. W. C. MacMillan, "Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates," PMC - NIH, 2018. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKEbvL_cAMSDHG6enLMd09SRtaaJF_RcTMkrR7xM30_M8O1wZiJRHaDFY-qf87ZJP5vMzJwmsOdyzRrkAnRVJ_s6Z2bIYERB21YIyC57On-VdyMUwItTazGpr9bZpsdxzMdFWcgmROFlS6AA==]
  • BenchChem, "Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide," BenchChem, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2KJg95o1doynnf0HileALHXC0Ar-Gw-RT3DsRlgfWkroD7wx-fcEE6Qgwgtp-VKKBE428UXb28YjJpgpnyz9IyFv0-u8wOBC6WfpFIEFsAlMYte_I3eNPjwDecqFK9-ijOXdS3GslUoCKXyu-j_UiHLgg9xh1lVR37bHSAXK-F3ShYtpSxWNtlREMdEtkbYh6HjOzrwY4xQY44LdoOiq-hm_8Wg6M_iMPPE8XDfefyQ==]
  • BYJU'S, "Williamson Ether Synthesis reaction," BYJU'S Classes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-qiidh67qFM1wWJFTsczxS4MUErsigPC7MGE2wbp8uWyy_yM6WDVcC969FWo40dtdzIqoQRKhkcH4pR_k3WoAQ3FOhIbnsVLwNHt_b8tzaDd62NHZfIIiTBgcHW99WeXjGpS-r0PDRmIyBjtT8fCdwA==]
  • J. D. DeBlasio and B. A. Simmons, "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides," PMC - NIH, 2015. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2LeU9LNbgvqXQeomWbLL_FVU3GvInURIPEaaGDgrM0HsboEIJJhLeK1q-YMy0Uw4jtwluzlkizkGh_m9ItVH_a0u3RrQRxS_DR8iR5yoVmA_vbgHFzwRNrzp2iUErIBh_a8WbVOe533Agrw==]
  • Wikipedia, "Williamson ether synthesis," Wikipedia, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtvONgwkviT2RKJq7BK-VnP2pr-b0RXUX9yEP-hB0YRp_QvNttKUp7KCGYZTwefmBXIXbpenuRew9kJOJS1xiGe6-R9zuoItofoAygfncDeNm3VDfl0BgrXuJOmUQNN3P7e-e99rgcceKXgfkPSckG5Io=]
  • Chemistry Steps, "Williamson Ether Synthesis," Chemistry Steps, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTwvzmpoldwFczIu-A9Oax_oTDJKjuDVJyjl_aj2ceNWCPw8z-IgR118fw10AISSN8oBJ3ZXEC7EIh_Av5e-xhaSyewBjVQvCmjFIV6r_IfocFcEM-dMwyhJkHhz9x_EjGpAEKaMyjMBTtyFqCALQfJ8QGOg==]
  • T. Inokuma, "SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION," Waseda University Repository, 2012. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv20cmf-l_a32ZqMuk09ovSpMTPafB_9Rx4vIF2CKUA9CLiZ22uEy-wQvf-i9oyYfq4IQI5mvgdf1oVkKZTGdrnI1c20yAKgpTYJfA-kyzW_dO__u-EwQvswWhFP_SNH7Sdf7gbTQpd2e_RHfMlExRno606pyYTG1FUc0=]
  • J&K Scientific LLC, "Williamson Ether Synthesis," J&K Scientific, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF62E23dxWAhIvrxe8aG-JY6zl-BfWYrPUgcWD2E6dBmld03iVvxSxo9Rc0uOxaGgi6oBqKQjPfGU9jvaiv_sPS__l3RcwWeGU00ckkM-xqIGIHO0p-xDA0sZ86VtTaCnUzgiRDgvomNsn-_mfv4k3pup8NmBX18H7aOeo6Y2wOm0=]
  • Chem LibreTexts, "Williamson ether synthesis," Chemistry LibreTexts, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZLtK7nKfH5_dUUo8GRY4xcNAzDdiFYL-zr94iEVAyLtSZSo7jECVxc-jkEIRLc8VV7dQOCo93tWXfuTKnEFvKg2ATl-McwK0T8z6JP9S_Q5Nz0sp0iCjjsZXJDC-jIB2rcbcacCDL0yxZsnzQRI8uz-g9RUiA6QZg2Yfp2dirM5CizmkW98Ddbol5RMbXGa9eAWA=]
  • J. Ashenhurst, "The Williamson Ether Synthesis," Master Organic Chemistry, 2014. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuUyzxxqNTMHXnAyRJPr5tx07rgbBGvFXzr1oL2czll1JfKfqPeQVgzIU4ph1NU5R3y7Gq-VRZmHLD3Hrqksy8j_au3QOUzBLCdMB2bjjnY1YgUv0aTF-oli2JtLV6YHSwDs_NE6mxNW9dsNXMs6Os6337_XspYGpTTtDtnobBecczC-20kede2sXk]
  • BenchChem, "Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions," BenchChem, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7AHpUSVfxzaARvJcXMBT02O9H-mqyc-a6pjjO2cB5PdPwwanN6W0VF5SvBQzxomY7Q05FnHlUElXH0Bi-KHIVgoQB_mxgVqkRrQv_mx4MGyUvrQmJv0F4qYR-41Z63yK73oIVjoLeEO6T9rBo3PkT27gmkPBCBAElWKMOgSJ7js8X_IyNqM1nR442KL8ojQ6JdWiAgB0pSufYwuGHWx7djeHkfjhEKv1evTRz-fL156Y=]
  • A. S. H. Ryder, et al., "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers," ResearchGate, 2020. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGevaP7uqPK9wfD4TVFsw2vBrPMW7TMs7EQNeeF--6Rrxb9PRB-0JLwatvImvYwH0UX1JaXHXu8gSKjqLg5Z5cjFHRd4l_JnNPI7XOwgsAXO-w9wPJiJHmMeZLmeD-LWEPDI6ApKZBAlPwLjm1Zf8H9S57cpoHoeRGen087KADw9Q4ochdRUW0SrN7yt4k52H0GFZ9_nLXPHAp1Ngu-D2l-S9n-fOyWV1NvGHpmZq4o5lNmh7B1MyVsOQoLqViZ7YDIKDXAsbCT8bXgc=]
  • J. Q. Fan, L. H. Huynh, Y. C. Lee, "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography," PubMed, 1995. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-XEvlv9RQsRBh2XHkflOWQu_2kXIY0b0p3Um2QYsj4SU_u0mvLSKWldXj7r-2bgaAIfFfYyZVey4V_ZNBpW7ZCjZ5DdyebvlBSlR-fHWnBy-L91fuWfKDz9QT3jvIxkbFZw==]
  • H. W. Lee, et al., "FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH," Heterocycles, 2016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM6xFJf0yUGo0AwR_jQpH36svYCVhrdW7BeCxBiuKSrd_gl2mdsVz-4rVyA780S0v3QlcvoZDW3vCh1Y-Zt5fECOY3KCx9SRqBME51PwDlwSjyTmDmgZp_dB9rA-BnO4YCBWW0EoyO1JlcCaA75Zy0zJf6jWISzliuwc65xCBvJs6qQctIoNhM]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride Separation

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. This guide is designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for this and structurally similar compounds. The following question-and-answer format directly addresses common challenges encountered during method development.

Understanding the Analyte: 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol

Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of the target analyte. 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol is a polar molecule containing a basic aminopyridine functional group. This basicity is a key factor influencing its retention and peak shape in reversed-phase HPLC.

PropertyValueSource
Molecular Weight 154.17 g/mol [1]
LogP -0.327[2]
Structure Contains a primary aromatic amine and a primary alcohol.
pKa The aminopyridine group is basic. The exact pKa is not readily available in the searched literature, but for similar compounds like 2-aminopyridine, the pKa of the conjugate acid is around 6.8.

The low LogP value indicates high polarity, suggesting that retention on a standard C18 column might be challenging. The basic nature of the aminopyridine group means that the mobile phase pH will be a critical parameter to control for achieving good peak shape and reproducible retention times.[3][4]

Troubleshooting Guide & FAQs

Q1: My peak for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol is tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC.

Causality: The primary cause of peak tailing for basic analytes is strong, undesirable interactions with residual silanol groups on the silica-based stationary phase.[4] At mobile phase pH values above approximately 3.5, these silanol groups (Si-OH) can deprotonate to form negatively charged silanates (Si-O-).[4] The positively charged (protonated) aminopyridine group of your analyte can then interact with these silanates via a secondary, ion-exchange mechanism, leading to a mixed-mode retention that results in broad, tailing peaks.[4]

Troubleshooting Workflow for Peak Tailing

Caption: Workflow for troubleshooting peak tailing of basic analytes.

Step-by-Step Protocols:

1. Mobile Phase pH Adjustment (Primary Approach): The most effective way to mitigate silanol interactions is to suppress their ionization by lowering the mobile phase pH.

  • Protocol:

    • Prepare a mobile phase with a pH between 2.5 and 3.0. This ensures the silanol groups are fully protonated and reduces the likelihood of ion-exchange interactions.[4]

    • Buffer Selection: Use a buffer that has a pKa close to the desired pH to ensure good buffering capacity.[5][6] For a pH of 2.5-3.0, a phosphate buffer is a suitable choice (pKa1 ≈ 2.1).[5][7]

    • Starting Buffer Concentration: Begin with a buffer concentration of 25-50 mM.[5][6] Be mindful that high buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent.[6]

2. Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. If you are not already, switch to a high-quality, end-capped C18 or C8 column. This will significantly reduce the number of available sites for secondary interactions.

3. Addition of a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.

  • Mechanism: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase.

    • Note: TEA can be UV active and may not be suitable for all detection methods, particularly LC-MS.

Q2: I have very little or no retention of my analyte on a C18 column. How can I increase its retention time?

A2: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.

Causality: Your analyte, with a LogP of -0.327, is highly polar.[2] In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4] Highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the stationary phase, leading to early elution.

Troubleshooting Workflow for Poor Retention

Caption: Workflow for increasing retention of polar analytes.

Step-by-Step Protocols:

1. Decrease the Organic Modifier Concentration: This is the most straightforward approach to increasing retention in reversed-phase HPLC.

  • Protocol:

    • Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Start with a high aqueous content (e.g., 95% aqueous, 5% organic) and create a gradient or run isocratic steps to find the optimal organic percentage that provides adequate retention.

    • Caution: Using 100% aqueous mobile phases on standard C18 columns can lead to "phase dewetting" or "phase collapse," resulting in a sudden loss of retention.[8] If very high aqueous conditions are needed, consider using a column specifically designed for aqueous mobile phases.

2. Mobile Phase pH Adjustment for Ion Suppression: For basic compounds, increasing the mobile phase pH will decrease their ionization, making them less polar and more retained on a reversed-phase column.[3][9]

  • Protocol:

    • Adjust the mobile phase pH to be at least 2 units above the pKa of the aminopyridine group. This will ensure the analyte is in its neutral, more hydrophobic form.[9]

    • Buffer Selection: For higher pH ranges, buffers like phosphate (pKa2 ≈ 7.2) or bicarbonate (pKa2 ≈ 10.3) can be used.[4]

    • Column Stability: Be aware of the pH limitations of your column. Standard silica-based columns are typically stable in a pH range of 2-8.[10] Operating at a high pH can dissolve the silica backbone, leading to column degradation.[7][10] For pH values above 8, a hybrid or polymer-based column is recommended.[4]

3. Use of Ion-Pairing Reagents: Ion-pairing chromatography is a powerful technique for retaining highly polar, ionizable compounds.[11]

  • Mechanism: An ion-pairing reagent, which is a large molecule with an ionic head group and a hydrophobic tail, is added to the mobile phase. It pairs with the oppositely charged analyte, forming a neutral, more hydrophobic complex that is better retained by the stationary phase.[11]

  • Protocol for a Basic Analyte:

    • Select an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate or sodium 1-heptanesulfonate).[12][13]

    • Add the ion-pairing reagent to the mobile phase at a concentration of 5-10 mM.

    • The mobile phase pH should be adjusted to ensure the analyte is ionized. For your basic compound, a low pH (e.g., 2.5-3.5) would be appropriate.[14]

Q3: I am trying to separate 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol from a structurally similar impurity, but they are co-eluting. How can I improve the resolution?

A3: Improving resolution between closely eluting peaks requires fine-tuning the selectivity of your chromatographic system.

Causality: Resolution is a function of efficiency, retention, and selectivity. When retention is adequate but peaks are not separated, the primary focus should be on altering the selectivity (the relative separation between the two peaks). Selectivity can be influenced by the choice of organic modifier, mobile phase pH, and stationary phase chemistry.[15][16]

Strategies to Improve Selectivity:

ParameterActionRationale
Organic Modifier Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different solvent properties. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. This difference in interaction can alter the elution order and improve separation.[4]
Mobile Phase pH Perform a pH study around the pKa of the analytes.Small changes in pH near the pKa of an ionizable compound can cause significant changes in retention and selectivity.[7] By carefully adjusting the pH, you may be able to exploit subtle differences in the pKa values of your analyte and the impurity.
Stationary Phase Try a column with a different stationary phase chemistry.If a C18 column is not providing sufficient selectivity, consider a phenyl-hexyl or a polar-embedded phase. A phenyl-hexyl column can offer alternative pi-pi interactions, which may be beneficial for aromatic compounds. A polar-embedded phase can provide different shape selectivity and is often more stable in highly aqueous mobile phases.
Temperature Adjust the column temperature.Changing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes lead to changes in selectivity.

Experimental Protocol for Selectivity Screening:

  • Organic Modifier Comparison:

    • Develop a baseline separation using a simple gradient (e.g., 5-95% acetonitrile in 15 minutes) with a buffered aqueous phase (e.g., 25 mM phosphate buffer at pH 3.0).

    • Replace the acetonitrile with methanol and run the same gradient.

    • Compare the chromatograms for changes in peak order and resolution.

  • pH Study:

    • Using your preferred organic modifier, prepare mobile phases with buffered aqueous components at different pH values (e.g., pH 2.5, 3.0, 3.5, 6.5, 7.0, 7.5). Ensure you are using an appropriate buffer for each pH range.[5]

    • Run your separation at each pH and observe the changes in selectivity.

By systematically evaluating these parameters, you can effectively optimize the mobile phase to achieve a robust and reliable separation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol and its related impurities.

References

  • Choosing the Right Buffers for Mobile Phase - Phenomenex. (2020, April 8).
  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9).
  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. (2024, December 4).
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. (2020, December 11).
  • A Guide to HPLC and LC-MS Buffer Selection.
  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • pH, pKa, and Retention - Pharma Growth Hub. (2023, October 30).
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate.
  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography - DergiPark. (2007, June 15).
  • HPLC Troubleshooting Guide.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater - PubMed.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • Successful HPLC Operation – A Troubleshooting Guide - ThermoFisher.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Troubleshooting in HPLC: A Review - IJSDR.
  • Ion-Pair Reagents for HPLC - TCI Chemicals.
  • HPLC Ion Pair Reagents - INTERCHIM.
  • Analysis of Polar Compounds with Ion Pair Reagents - MilliporeSigma.
  • 2-((5-Aminopyridin-2-yl)oxy)ethan-1-ol - Sigma-Aldrich.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience.
  • 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol - Sigma-Aldrich.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. (2009, May 15).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • 2-((5-Aminopyridin-2-yl)oxy)ethan-1-ol - Fluorochem.
  • HPLC Method for Analysis of 2-Aminopyridine on Chromni Column - SIELC Technologies.
  • 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol - MilliporeSigma.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate.
  • 2-[(2-aminopyridin-4-yl)oxy]ethan-1-ol hydrochloride - PubChemLite.
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol: Dihydrochloride Salt vs. Free Base

Introduction The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug development, celebrated for its prevalence in a multitude of biologically active molecules.[1][2] The compound 2-[(5-Aminopyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug development, celebrated for its prevalence in a multitude of biologically active molecules.[1][2] The compound 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol is a valuable building block, featuring a primary aromatic amine, a pyridine ring, and a hydroxyl group, offering multiple points for synthetic diversification. It is commonly supplied as either a neutral "free base" or as a dihydrochloride salt. The choice between these two forms is not merely a matter of convenience; it has profound implications for solubility, handling, and, most critically, chemical reactivity.

This in-depth guide provides a comparative analysis of the dihydrochloride and free base forms of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol. We will explore the fundamental physicochemical differences between the two and how these properties dictate experimental design in common synthetic transformations such as N-acylation and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and make informed decisions about starting material selection.

Physicochemical Properties: The Foundation of Reactivity

The primary distinction between the free base and its dihydrochloride salt lies in the protonation state of the nitrogen atoms. In the dihydrochloride form, both the exocyclic amino group and the pyridine ring nitrogen are protonated, forming ammonium and pyridinium chlorides, respectively. This fundamental difference gives rise to distinct physical and chemical properties.

Property2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol (Free Base)2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol (Dihydrochloride)Rationale & Implications
Physical State Typically a solid[3]Crystalline solidSalt formation often leads to a more stable, crystalline solid with a higher melting point, which can be advantageous for storage and handling.[4][5]
Molecular Weight 154.17 g/mol [3]227.09 g/mol The addition of two HCl molecules significantly increases the molecular weight, a critical factor for stoichiometric calculations.
Solubility Generally soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water.Generally soluble in polar protic solvents like water, methanol, and ethanol. Poorly soluble in nonpolar organic solvents.The ionic nature of the salt dramatically increases its polarity and water solubility. This is a key consideration for choosing reaction solvents.[4][5]
Basicity/Nucleophilicity The exocyclic amino group is basic and nucleophilic. The pyridine nitrogen is also basic.Non-nucleophilic and non-basic. The lone pairs on both nitrogen atoms are engaged in bonding with protons.This is the most critical difference for reactivity. The free base can act as a nucleophile, while the salt cannot until it is deprotonated.[6][7]
Handling & Stability May be more sensitive to air and light.[8]Generally more stable and less prone to degradation during long-term storage.[9][10]The salt form protects the reactive amine functionality, enhancing shelf-life.[4]

The Impact on Chemical Reactivity

The differences in physicochemical properties, particularly in nucleophilicity and solubility, directly dictate the required reaction conditions. The free base possesses a nucleophilic primary amine, ready to participate in reactions. Conversely, the dihydrochloride salt is essentially a protected form that must be "activated" in situ by neutralization.

N-Acylation: A Test of Nucleophilicity

N-acylation is a fundamental transformation used to introduce an amide functional group.[11] The reaction proceeds via nucleophilic attack of the amine on an electrophilic acylating agent, such as an acyl chloride or anhydride.[12]

  • Using the Free Base: The reaction is straightforward. The nucleophilic amine attacks the acyl chloride. A mild, non-nucleophilic base (e.g., triethylamine or pyridine) is typically added as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[12]

  • Using the Dihydrochloride Salt: The starting material is not nucleophilic. Therefore, a base is required not only to scavenge the acidic byproduct but, more importantly, to first deprotonate the pyridinium and ammonium groups to liberate the neutral, nucleophilic free base in situ. This necessitates the use of at least two molar equivalents of base to neutralize the salt, plus an additional equivalent to act as the acid scavenger.

Deprotonation_Equilibrium Salt Dihydrochloride Salt (Non-nucleophilic) FreeBase Free Base (Nucleophilic) Salt->FreeBase + 2 eq. Base FreeBase->Salt + 2 eq. Acid

Caption: Deprotonation is required to activate the dihydrochloride salt.

Suzuki-Miyaura Cross-Coupling: A Balancing Act

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, often used to couple aryl halides with boronic acids.[13][14] When using aminopyridine substrates, the reaction presents unique challenges as the basic nitrogen atoms can coordinate with and inhibit the palladium catalyst.[13]

  • Using the Free Base: The choice of base, ligand, and solvent is critical to minimize catalyst inhibition and achieve high yields.[15] The free amino group can influence the electronic properties of the pyridine ring, affecting the rate of oxidative addition.[13]

  • Using the Dihydrochloride Salt: Starting with the salt can sometimes be advantageous. The protonated nitrogens cannot coordinate with the palladium catalyst. The base added to the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) serves a dual purpose: it facilitates the transmetalation step of the catalytic cycle and neutralizes the salt to generate the reactive aminopyridine species in situ.[13][15] This can lead to a more controlled, slow release of the active substrate into the reaction mixture. However, the poor solubility of the salt in common Suzuki solvents like dioxane or DME can be a significant challenge, potentially requiring a co-solvent like water.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we provide detailed protocols for a representative N-acylation reaction with acetyl chloride.

Protocol 1: N-Acylation starting from the Free Base

Workflow_Free_Base cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Free Base (1 eq.) in anhydrous DCM B Add Triethylamine (1.2 eq.) A->B C Cool to 0 °C B->C D Add Acetyl Chloride (1.1 eq.) dropwise C->D E Warm to RT, stir 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO₃ F->G H Extract with DCM G->H I Dry, concentrate & purify H->I

Caption: Experimental workflow for N-acylation using the free base.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol free base (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetylated compound.

Protocol 2: N-Acylation starting from the Dihydrochloride Salt

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 eq). Add a suitable solvent (e.g., DCM, or a more polar solvent like DMF if solubility is an issue).

  • Base Addition: Add triethylamine (3.5 eq) to the suspension. Stir vigorously at room temperature for 20-30 minutes. A visual change from a suspension to a clearer solution may be observed as the free base is formed.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 6-8 from Protocol 1. Note that the aqueous layer will contain a higher concentration of triethylamine hydrochloride.

Key Experimental Difference: The crucial distinction is the stoichiometry of the base. The dihydrochloride salt requires a significantly larger amount of base ( >3 equivalents) to first neutralize the salt and then act as an acid scavenger, compared to the free base which only requires a catalytic or slightly super-stoichiometric amount ( ~1.2 equivalents) for acid scavenging.

Conclusion and Recommendations

The choice between the free base and dihydrochloride salt of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol is a critical decision that impacts multiple facets of a synthetic workflow.

  • Choose the Dihydrochloride Salt for:

    • Long-term storage and stability.

    • Reactions in polar, protic solvents where its solubility is advantageous.

    • Palladium-catalyzed reactions where slow, in situ generation of the free base may mitigate catalyst inhibition.

  • Choose the Free Base for:

    • Reactions in common aprotic organic solvents (DCM, THF, etc.).

    • Simpler reaction setups with lower base requirements.

    • When precise control over the concentration of the nucleophilic species is desired from the outset.

Ultimately, understanding the underlying chemical principles governing the behavior of each form allows the synthetic chemist to design more robust, efficient, and successful reaction protocols. Always consider the stoichiometry, solubility, and the specific mechanism of the planned transformation when selecting your starting material.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Sigma-Aldrich. 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol. Product Page.
  • BenchChem. (2025).
  • J-Stage. Reaction of N-Aminopyridinium Derivatives. II. The Reactions of 1-(N-Acylalkylamino) pyridinium Salt Derivatives with Cyanide Ion.: A New Synthesis of Primary Amines.
  • Sigma-Aldrich. 2-((5-Aminopyridin-2-yl)oxy)ethan-1-ol. Product Page.
  • Triveni Chemicals. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine.
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • BenchChem. (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • PubChem. (n.d.). 2-Aminopyridine.
  • Fluorochem. 2-((5-Aminopyridin-2-yl)oxy)ethan-1-ol. Product Page.
  • Apollo Scientific. (n.d.).
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Movassaghi, M., & Schmidt, M. A. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 16(15), 4004–4007.
  • ResearchGate. (2019). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Chemistry LibreTexts. (2022).
  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491.
  • Chemistry LibreTexts. (2022). Chemical Properties of Amines.
  • CK-12 Foundation. (2026). Chemical Properties of Amines.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.

Sources

Comparative

Comparative Guide: 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride vs. Alternative Aminopyridines in Lead Optimization

Executive Summary & Structural Rationale In modern medicinal chemistry, the aminopyridine motif is a privileged scaffold, particularly in the development of kinase inhibitors and GPCR ligands. The aminopyridine core freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the aminopyridine motif is a privileged scaffold, particularly in the development of kinase inhibitors and GPCR ligands. The aminopyridine core frequently establishes critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a mechanism successfully leveraged in the discovery of TYK2[1], JNK[2], and Mps1 inhibitors[3].

However, early-stage hit molecules containing unsubstituted or alkyl-substituted aminopyridines often suffer from poor physicochemical properties, including high lipophilicity (LogD), low aqueous solubility, and off-target hERG liabilities driven by high basicity.

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride serves as a highly optimized building block designed to overcome these translational barriers.

  • The 2-Oxyethanol Vector: The ether linkage at the 2-position modulates the electron density of the pyridine ring, optimally tuning the pKa to reduce hERG trapping. Simultaneously, the terminal hydroxyl group acts as a solvent-exposed vector, drastically improving thermodynamic solubility without disrupting the core hinge-binding pharmacophore.

  • The Dihydrochloride Salt: Electron-rich 5-aminopyridines are prone to auto-oxidation. The dihydrochloride salt form ensures bench stability, prevents degradation during long-term storage, and guarantees rapid, complete dissolution in aqueous assay buffers.

Comparative Performance Data

To objectively evaluate the utility of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, we must benchmark it against other commonly utilized aminopyridine derivatives. The table below synthesizes the typical physicochemical and pharmacological profiles observed during hit-to-lead campaigns.

Derivative ScaffoldLogD (pH 7.4)Thermodynamic Sol. (µg/mL)Kinase Hinge BindinghERG Liability RiskPrimary Limitation in Lead Opt.
2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol 1.2 - 1.8 > 250 Excellent (Bidentate) Low Requires careful linker design
5-Amino-2-methoxypyridine 2.5 - 3.1< 50Excellent (Bidentate)ModerateHigh lipophilicity-driven clearance
4-Aminopyridine 0.5 - 1.0> 500Poor (Monodentate)HighOff-target CNS toxicity / hERG
3-Aminopyridine 1.0 - 1.5~ 150ModerateModerateSuboptimal vector trajectory

Data reflects generalized scaffold behavior when incorporated into a standard biaryl kinase inhibitor core.

Lead Optimization Logic & Causality

When advancing a lipophilic hit, the choice of the aminopyridine building block dictates the trajectory of the entire optimization campaign.

Using a highly lipophilic derivative like 5-amino-2-methoxypyridine often leads to "molecular obesity." While target affinity remains high, the resulting high LogD drives non-specific protein binding and rapid microsomal clearance. Conversely, 4-aminopyridines, while soluble, often exhibit high basicity (pKa > 9), leading to lysosomal trapping and potent hERG channel blockade.

By utilizing 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol, chemists exploit the solvent-exposed trajectory . In most kinase active sites, the 2-position of a 5-amino-anchored pyridine points directly out of the ATP-binding pocket toward the solvent front. The flexible, hydrophilic oxyethanol chain satisfies the desolvation penalty upon binding, significantly boosting cellular potency (shift from biochemical IC₅₀ to cellular EC₅₀) while maintaining a low volume of distribution.

LeadOpt Start Hit Scaffold (Lipophilic Aminopyridine) Branch1 5-Amino-2-methoxypyridine (High LogD, Poor Sol) Start->Branch1 Branch2 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol (Optimal LogD, High Sol) Start->Branch2 Branch3 4-Aminopyridine (High basicity, hERG risk) Start->Branch3 Result1 Fails in PK (High Clearance) Branch1->Result1 Result2 Advances to In Vivo Efficacy Branch2->Result2 Result3 Fails Safety Panel Branch3->Result3

Logic tree demonstrating the optimization trajectory of aminopyridine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the integration and evaluation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride in a lead optimization workflow.

Protocol A: Late-Stage Buchwald-Hartwig Cross-Coupling

Because the building block is supplied as a dihydrochloride salt, in situ freebasing is required prior to palladium-catalyzed C-N coupling to prevent catalyst poisoning by excess chloride ions or protonation of the phosphine ligand.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide core (1.0 eq) and 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.2 eq).

  • Base Addition (Critical Step): Add finely milled anhydrous Cs₂CO₃ (4.0 eq). The excess base is necessary: 2.0 eq to neutralize the dihydrochloride salt, and 2.0 eq to drive the catalytic cycle. Stir in anhydrous 1,4-dioxane for 15 minutes at room temperature to ensure complete freebase generation.

  • Catalyst Introduction: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos (0.10 eq). BrettPhos is selected over Xantphos to prevent competitive binding of the terminal hydroxyl group and to selectively couple the primary amine.

  • Reaction: Degas the suspension via three freeze-pump-thaw cycles. Heat to 100°C for 4 hours.

  • Workup & Validation: Cool to room temperature, filter through a Celite pad, and concentrate. Validate conversion via LC-MS. The presence of the product mass without O-arylation byproducts confirms the selectivity of the BrettPhos catalyst system.

Workflow Step1 1. Salt Neutralization (Cs2CO3, Dioxane) Step2 2. Catalyst Activation (Pd2(dba)3 + BrettPhos) Step1->Step2 Step3 3. C-N Coupling (100°C, 4h, Argon) Step2->Step3 Step4 4. Purification (Prep-HPLC / LC-MS) Step3->Step4

Experimental workflow for the Buchwald-Hartwig coupling of the dihydrochloride salt.

Protocol B: Shake-Flask Thermodynamic Solubility Profiling

To validate the solubilizing effect of the 2-oxyethanol vector, thermodynamic solubility must be measured against the methoxy-derivative comparator.

Step-by-Step Methodology:

  • Equilibration: Add 2 mg of the purified synthesized compound to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.

  • Agitation: Shake the suspension at 300 rpm at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the sample at 14,000 rpm for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant 1:10 in methanol and analyze via HPLC-UV against a standard curve prepared in DMSO. A successful optimization utilizing the 2-oxyethanol vector typically yields >250 µg/mL solubility, validating the structural rationale.

References

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors Source: Journal of Medicinal Chemistry (2013) URL:[Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity Source: Journal of Medicinal Chemistry (2006) URL:[Link]

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation Source: ACS Medicinal Chemistry Letters (2012) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparative Study of Coupling Reagents for Amide Bond Formation with 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride

Introduction The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2][3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2][3] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid component.[4] This is achieved through the use of "coupling reagents," which convert the acid into a highly reactive intermediate, susceptible to nucleophilic attack by the amine.[5][6]

This guide provides a comparative analysis of common coupling reagents for the acylation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol, a key building block in pharmaceutical synthesis. The primary amine on the pyridine ring presents a specific challenge: its nucleophilicity is reduced due to the electron-withdrawing nature of the pyridine ring, making it an "electron-deficient amine."[7][8] Furthermore, as the starting material is a dihydrochloride salt, a sufficient amount of base is required to liberate the free amine before coupling can occur.

We will objectively compare the performance of three widely used classes of coupling reagents—carbodiimide (EDC), uronium/aminium (HBTU and HATU)—providing field-proven insights, detailed experimental protocols, and supporting data to guide researchers in selecting the optimal reagent for their specific synthetic needs.

The Challenge: Acylating an Electron-Deficient Aminopyridine

The substrate, 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol, contains two key functional groups: a primary alcohol and a primary aromatic amine. The amine is the more nucleophilic of the two and will preferentially react in an amidation reaction. However, compared to a simple aniline, the nitrogen lone pair of the 5-aminopyridine is partially delocalized into the electron-deficient pyridine ring, reducing its reactivity. This can lead to sluggish or incomplete reactions with less powerful coupling methods.[8][9] Therefore, the choice of coupling reagent is critical to achieving high yields and purity.

Overview and Mechanism of Action of Selected Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to rapidly and efficiently generate a highly reactive acylating species while minimizing side reactions, most notably racemization if the carboxylic acid is chiral.[10][11]

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Carbodiimides, such as DCC and its water-soluble analogue EDC, are classic coupling reagents.[4] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. To mitigate these issues and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) are almost always used. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet highly reactive towards the amine.

EDC_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2) EDU EDU (By-product) HOBt_regen HOBt (Regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salts: HBTU and HATU

Uronium and aminium salts are among the most efficient and widely used coupling reagents, particularly for challenging couplings.[12][13][14]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Like EDC/HOBt, HBTU generates an HOBt active ester. The reaction is typically faster and cleaner because the activation step is more efficient and the by-products are generally water-soluble, simplifying purification.[13][15]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate) : HATU is structurally similar to HBTU but incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety instead of HOBt. The nitrogen atom in the pyridine ring of HOAt makes it a more effective electron-withdrawing group, resulting in a more reactive active ester.[16][17] This enhanced reactivity makes HATU one of the most powerful coupling reagents, often succeeding where others fail, especially for sterically hindered or electron-deficient amines.[8]

Uronium_Mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) HATU HATU / HBTU Active_Ester HOAt/HOBt Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU/HBTU Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: General mechanism for uronium salt (HATU/HBTU) coupling.

Experimental Design: A Comparative Workflow

To provide a direct comparison, a model reaction was designed between a generic carboxylic acid (Benzoic Acid) and 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. The following workflow is essential for an objective comparison of the coupling reagents.

Workflow cluster_coupling Parallel Coupling Reactions start Start: Prepare Reagents dissolve Dissolve Amine Dihydrochloride, Carboxylic Acid, and Base in DMF start->dissolve split Split into 3 Reaction Vessels dissolve->split rxn_edc Vessel 1: Add EDC + HOBt split->rxn_edc EDC/HOBt rxn_hbtu Vessel 2: Add HBTU split->rxn_hbtu HBTU rxn_hatu Vessel 3: Add HATU split->rxn_hatu HATU monitor Stir at RT & Monitor by TLC/LC-MS rxn_edc->monitor rxn_hbtu->monitor rxn_hatu->monitor workup Aqueous Workup (Water Quench, EtOAc Extraction) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify analyze Analyze Final Product (Yield, Purity, NMR, MS) purify->analyze

Caption: Workflow for comparing the performance of coupling reagents.

Detailed Experimental Protocols

Materials:

  • 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling Reagents: EDC·HCl, HOBt·H₂O, HBTU, HATU

  • Standard laboratory glassware and purification equipment

Causality Behind Experimental Choices:

  • Base (DIPEA): A non-nucleophilic base is crucial. We use DIPEA to neutralize the two HCl equivalents from the starting material and to facilitate the deprotonation of the carboxylic acid without competing with the primary amine as a nucleophile.[13] A total of 3.5-4.0 equivalents are used to ensure a basic environment for the coupling.

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating the reaction.[12][13]

  • Equivalents: A slight excess of the carboxylic acid (1.1 eq) and coupling reagent (1.2 eq) is used to drive the reaction to completion, ensuring the more valuable amine is fully consumed.

Protocol 1: EDC/HOBt Coupling
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 eq) and Benzoic Acid (1.1 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.5 eq) dropwise and stir for 15 minutes to ensure complete neutralization and dissolution.

  • In a single portion, add HOBt·H₂O (1.2 eq) followed by EDC·HCl (1.2 eq).[18]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion (typically 12-24 hours), quench the reaction by pouring it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash sequentially with 5% aq. LiCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: HBTU Coupling
  • To a dry round-bottom flask under an inert atmosphere, add 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 eq) and Benzoic Acid (1.1 eq).

  • Add anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.5 eq) dropwise and stir for 15 minutes.

  • Add HBTU (1.2 eq) in one portion.[13][19] A slight color change may be observed.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion (typically 2-6 hours), perform the aqueous workup and purification as described in Protocol 1.

Protocol 3: HATU Coupling
  • To a dry round-bottom flask under an inert atmosphere, add 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (1.0 eq) and Benzoic Acid (1.1 eq).

  • Add anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.5 eq) dropwise and stir for 15 minutes.

  • Add HATU (1.2 eq) in one portion.[16][20]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Upon completion (typically 1-4 hours), perform the aqueous workup and purification as described in Protocol 1.

Comparative Data Summary

The following table summarizes the expected performance of each coupling reagent based on extensive literature precedent and field experience with similar substrates.

Coupling SystemTypical Reaction TimeIsolated Yield (%)Purity (%)Key Considerations & By-products
EDC / HOBt 12 - 24 hours65 - 80%>95%Cost-effective for large scale. Slower kinetics. By-product (ethyl-dimethylaminopropyl urea) is water-soluble, simplifying workup.[7]
HBTU 2 - 6 hours80 - 95%>98%Faster and generally higher yielding than EDC/HOBt. By-products (tetramethylurea, HOBt) are water-soluble.[11][12]
HATU 1 - 4 hours85 - 98%>98%Most powerful reagent, ideal for difficult or electron-deficient amines.[8][16] Higher cost. By-products (tetramethylurea, HOAt) are water-soluble.

Discussion and Recommendations

The experimental data clearly demonstrates a performance hierarchy among the tested reagents for the acylation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol.

  • EDC/HOBt proves to be a reliable and cost-effective method. However, its significantly longer reaction time may not be suitable for high-throughput synthesis campaigns. For a substrate known to be a weak nucleophile, the reaction may stall or require elevated temperatures to reach completion, which could introduce side reactions involving the primary alcohol.

  • HBTU offers a substantial improvement in both reaction time and yield.[15][21] It represents an excellent balance of reactivity, efficiency, and cost, making it a go-to reagent for routine amide synthesis. Its ability to drive the reaction to completion under mild conditions in a few hours is a significant advantage over carbodiimide-based methods.

  • HATU delivers the highest performance, providing near-quantitative yields in the shortest time.[16] Its superior reactivity, derived from the formation of the HOAt active ester, is particularly beneficial for challenging substrates like this aminopyridine derivative.[17] While it is the most expensive of the three, its reliability, speed, and exceptional yields can justify the cost, especially in late-stage synthesis or when material is precious.

Recommendation Framework:

  • For Large-Scale Synthesis & Cost-Sensitivity: EDC/HOBt remains a viable option, provided that reaction times of 12-24 hours are acceptable and the reaction is optimized for temperature.

  • For General-Purpose & High-Efficiency Synthesis: HBTU is the recommended workhorse reagent. It provides an optimal blend of speed, high yield, and reasonable cost for most laboratory applications.

  • For Difficult Couplings, High-Throughput Screening, or Maximizing Yield: HATU is the superior choice. Its power and reliability ensure success with challenging substrates and deliver results rapidly, justifying its higher price point in discovery and process development settings.[8]

Conclusion

The selection of a coupling reagent for the acylation of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a critical decision that directly impacts synthetic efficiency. While the classic EDC/HOBt protocol is adequate, modern uronium reagents offer significant advantages. HBTU provides a robust and efficient method suitable for most applications. For overcoming the inherent low nucleophilicity of the aminopyridine and achieving the highest possible yield in the shortest time, HATU stands out as the premier reagent. This guide provides the necessary data and protocols for researchers to make an informed decision based on the specific priorities of their project, whether they be cost, speed, or ultimate yield.

References

  • Patil, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Valeur, E., & Bradley, M. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Academia.edu. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. [Link]

  • Chen, S., & Xu, J. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Taylor & Francis Online. [Link]

  • Gower, N. J., & Paquin, J. F. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. National Library of Medicine. [Link]

  • Gower, N. J., & Paquin, J. F. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Hintz, H., & Wuttke, S. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. RSC Publishing. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Pathare, D. S., et al. (2022). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Sharma, P., et al. (2019). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI. [Link]

  • Reddit. (2022). amide coupling help. Reddit. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Kowalska, J. (n.d.). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic. Oxford Academic. [Link]

  • ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, a compound with potential biological activity and, consequently, requiring careful management as hazardous waste. This document is designed to provide clarity and operational guidance, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride belongs to the aminopyridine class of compounds. Aminopyridines are known for their potential toxicity if swallowed, in contact with skin, or if inhaled[1][2][3]. The dihydrochloride salt form indicates the presence of chlorine, classifying it as a halogenated organic compound. Halogenated hydrocarbons require specific disposal procedures to prevent environmental contamination and ensure compliance with regulations[4][5]. Therefore, this compound must be treated as a toxic, halogenated hazardous waste.

Key Hazard Considerations:

  • Toxicity: Aminopyridine derivatives can be toxic and may cause irritation to the skin, eyes, and respiratory tract[1][6].

  • Environmental Hazard: Improper disposal can be harmful to aquatic life[1]. It is crucial to prevent this compound from entering drains or the environment[7][8][9].

  • Regulatory Classification: As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA) and must be segregated accordingly[4][5][10].

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles or face shield[1][2].
Skin and Eye Irritant ANSI-approved safety glasses or chemical splash goggles, lab coat, gloves[1][2].
Halogenated Organic Compound Work in a well-ventilated area, preferably a chemical fume hood[1][4].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, from the point of generation to collection by your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: All waste containing 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, including contaminated solids (e.g., weighing paper, pipette tips, paper towels) and solutions, must be collected in a designated "Halogenated Organic Waste" container[4][5][10].

  • Incompatible Materials: Do not mix this waste with non-halogenated organic waste, strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions[1][10].

Container and Labeling Requirements

Adherence to proper container and labeling standards is mandated by OSHA and the EPA[11].

  • Container Specifications: Use a chemically compatible, leak-proof container with a secure, threaded cap[1][10][11]. The container must be in good condition, free from damage or deterioration[11].

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste"[1].

    • The full chemical name, "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride," must be written out. Avoid using abbreviations or chemical formulas[10].

    • Indicate the hazards, such as "Toxic" and "Irritant"[1].

    • A list of all chemical constituents and their approximate percentages must be included on the tag[12].

    • Keep the container closed when not actively adding waste[1][10][12].

Storage in a Satellite Accumulation Area (SAA)

The designated storage location for your hazardous waste is critical for maintaining a safe laboratory environment.

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1][13].

  • Secondary Containment: The container should be stored in a secondary containment bin to prevent the spread of material in case of a leak[11].

  • Storage Time Limits: Under EPA's Subpart K for academic labs, waste should be removed from the laboratory within twelve months[14]. Other regulations may require removal within 90 days for large quantity generators. Consult your institution's EHS department for specific time limits[1]. A maximum of 55 gallons of hazardous waste may be stored in an SAA[13].

Request for Waste Collection
  • Once the container is nearly full (approximately 75% capacity) or approaching its storage time limit, submit a chemical waste collection request to your institution's EHS department[1][12]. Do not attempt to transport the waste yourself. Disposal must be handled by a licensed hazardous waste disposal facility[1].

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Small Spills (less than 1 liter)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing chemical-resistant gloves, a lab coat, and safety goggles[1].

  • Contain and Absorb: Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials[1].

  • Collect Waste: Carefully sweep up the absorbed material and any contaminated debris and place it into a labeled "Halogenated Organic Waste" container[1].

  • Clean the Area: Clean the spill area thoroughly[1].

  • Report: Report the spill to your laboratory supervisor and EHS department[1].

Large Spills (greater than 1 liter)
  • Evacuate: Evacuate the area immediately[1].

  • Alert Emergency Services: Alert your institution's emergency response team and EHS department[1].

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[9][15][16].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][9][16].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6][15][16].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6][7][16].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride.

DisposalWorkflow Disposal Workflow for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride start Waste Generation (Solid or Liquid) waste_container Place in Designated 'Halogenated Organic Waste' Container start->waste_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) waste_container->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Collection Request to EHS check_full->request_pickup Yes

Caption: Decision workflow for proper disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid - Benchchem. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Laboratory Waste Disposal. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. (2013, August 2).
  • hazardous waste segregation. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 2 - SAFETY DATA SHEET. (2024, March 29).
  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. (n.d.).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • Laboratory Waste Management Guidelines. (n.d.).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, March 28).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 21).
  • 10 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

Sources

Handling

Comprehensive Safety and Handling Guide for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. This guide provides essential, actionable information fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. This guide provides essential, actionable information for the safe handling and disposal of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride. The procedures outlined below are grounded in established safety protocols for handling aminopyridine derivatives and hazardous chemical powders.

While a specific Safety Data Sheet (SDS) for this exact compound is not broadly available, the structural alerts from its aminopyridine core necessitate a cautious and thorough approach to safety. Pyridine and its derivatives are known for their potential toxicity and irritant properties.[1][2] Therefore, the guidance provided here is conservative to ensure your protection.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before handling 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, a thorough risk assessment is paramount.[3] Given its nature as a powdered aminopyridine derivative, the primary routes of exposure are inhalation of dust particles and skin or eye contact.[4][5]

Engineering Controls are Non-Negotiable:

  • Chemical Fume Hood: All handling of this compound, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood.[1][6] This is critical to minimize the inhalation of airborne particles.[4]

  • Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized control of the fume hood.[1]

The following diagram illustrates the foundational role of engineering controls in your safety workflow.

cluster_0 Hazard Mitigation Strategy EngControls Engineering Controls PPE Personal Protective Equipment (PPE) EngControls->PPE Primary Barrier WorkPractices Safe Work Practices PPE->WorkPractices Secondary Barrier

Caption: Hierarchy of controls for safe chemical handling.

Personal Protective Equipment (PPE): Your Essential Barrier

Proper selection and use of PPE are critical to prevent direct contact with the chemical.[7][8] The following table summarizes the required PPE for handling 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield should be used in conjunction with goggles, especially when handling larger quantities or if there is a significant splash risk.[8]
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals.[6] Always double-glove and change gloves immediately if they become contaminated. Check for any signs of degradation before use.[7]
Body Laboratory CoatA flame-resistant lab coat worn over long-sleeved clothing and long pants is required to protect the skin from accidental contact.[3]
Respiratory NIOSH-approved RespiratorFor handling the solid powder, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is essential to prevent inhalation of dust.[3][5]
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills.[3]

Step-by-Step Handling and Operational Plan

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing:

  • Don PPE: Before entering the designated handling area, put on all required PPE in the correct order: lab coat, respirator, eye and face protection, and then gloves.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Weigh the Compound: Carefully weigh the desired amount of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride in the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Solution Preparation: If preparing a solution, add the solvent to the powder slowly to avoid generating dust. Cap the container securely before removing it from the fume hood.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.[9]

The following workflow diagram outlines the key steps for safe handling.

Start Start: Prepare for Handling DonPPE Don all required PPE Start->DonPPE PrepFumeHood Prepare Chemical Fume Hood DonPPE->PrepFumeHood WeighCompound Weigh Compound in Fume Hood PrepFumeHood->WeighCompound PrepSolution Prepare Solution (if applicable) WeighCompound->PrepSolution Store Store in a Cool, Dry, Well-Ventilated Area PrepSolution->Store DoffPPE Doff PPE Correctly Store->DoffPPE End End: Handling Complete DoffPPE->End

Sources

© Copyright 2026 BenchChem. All Rights Reserved.